Technical Documentation Center

5-Bromo-3-methyl-2-pentanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-3-methyl-2-pentanone
  • CAS: 1115-56-6

Core Science & Biosynthesis

Foundational

5-Bromo-3-methyl-2-pentanone CAS 1115-56-6 properties

An In-depth Technical Guide to 5-Bromo-3-methyl-2-pentanone (CAS 1115-56-6) for Advanced Research and Development Authored by a Senior Application Scientist This document provides a comprehensive technical overview of 5-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-3-methyl-2-pentanone (CAS 1115-56-6) for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 5-Bromo-3-methyl-2-pentanone, a bifunctional organobromine compound with significant potential as a building block in complex organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide synthesizes its known properties, offers expert insights into its chemical behavior, and outlines its prospective applications.

Core Molecular Identity and Physicochemical Profile

5-Bromo-3-methyl-2-pentanone (CAS 1115-56-6) is a halogenated ketone. Its structure features a primary bromide and a ketone, making it a versatile reagent for introducing a six-carbon chain with two distinct points for functionalization.

Molecular Structure

The structural arrangement consists of a pentanone backbone with a methyl group at the C-3 position and a bromine atom at the C-5 position.

Caption: 2D structure of 5-Bromo-3-methyl-2-pentanone.

Physicochemical Properties

Experimental data for this compound is not extensively published. The table below consolidates available experimental values with computationally predicted properties to provide a working profile for laboratory use.

PropertyValueSource
CAS Number 1115-56-6[1][2][3]
Molecular Formula C₆H₁₁BrO[1][3][4]
Molecular Weight 179.05 g/mol [1][3]
Boiling Point 117-118 °C
Purity ≥95% (Commercially available)[1][3]
SMILES CC(CCBr)C(=O)C[1]
Topological Polar Surface Area (TPSA) 17.07 Ų (Computed)[1]
LogP (Octanol-Water Partition Coeff.) 1.9965 (Computed)[1]
Hydrogen Bond Acceptors 1 (Computed)[1]
Hydrogen Bond Donors 0 (Computed)[1]
Rotatable Bonds 3 (Computed)[1]

Expert Insight: The presence of both a polar ketone group and a lipophilic alkyl bromide chain results in a moderate LogP value. This suggests a balanced solubility profile, likely soluble in a wide range of organic solvents such as ethers, halogenated hydrocarbons, and esters, with limited solubility in water.

Spectroscopic Characterization (Predictive Analysis)

While dedicated, published spectra for 5-Bromo-3-methyl-2-pentanone are scarce, its spectral characteristics can be reliably predicted based on its functional groups and the analysis of structurally similar compounds.

  • ¹H NMR (Proton NMR): The spectrum is expected to be complex due to the chiral center at C-3, which renders the C-4 methylene protons diastereotopic.

    • ~2.1-2.2 ppm (Singlet, 3H): The acetyl methyl protons (C-1).

    • ~1.1-1.2 ppm (Doublet, 3H): The methyl protons at C-3.

    • ~2.6-2.8 ppm (Multiplet, 1H): The methine proton at C-3.

    • ~3.4-3.6 ppm (Multiplet, 2H): The diastereotopic methylene protons at C-5, adjacent to the bromine.

    • ~1.8-2.1 ppm (Multiplet, 2H): The methylene protons at C-4.

  • ¹³C NMR (Carbon NMR):

    • ~208-212 ppm: Ketone carbonyl carbon (C-2).

    • ~45-50 ppm: Methine carbon at the chiral center (C-3).

    • ~30-35 ppm: Methylene carbon adjacent to the bromine (C-5).

    • ~38-42 ppm: Methylene carbon at C-4.

    • ~28-30 ppm: Acetyl methyl carbon (C-1).

    • ~15-18 ppm: Methyl carbon at C-3.

  • FT-IR (Infrared Spectroscopy):

    • ~1715 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretch of an aliphatic ketone.

    • ~2850-2990 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.[5]

    • ~550-650 cm⁻¹: C-Br stretching vibration.

  • Mass Spectrometry (MS):

    • Molecular Ion (M+): Expect to see a characteristic pair of peaks of nearly equal intensity at m/z 178 and 180, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

    • Key Fragmentation: A prominent peak corresponding to the loss of a bromine radical (M - Br)⁺ at m/z 99. Another significant fragmentation would be an alpha-cleavage yielding the acetyl cation (CH₃CO⁺) at m/z 43.

Synthesis and Reactivity

As a synthetic building block, understanding the synthesis and reactivity of 5-Bromo-3-methyl-2-pentanone is crucial for its effective application.

Proposed Synthetic Workflow

A logical and direct approach to synthesize this compound is via the selective bromination of its precursor, 3-methyl-2-pentanone. The key challenge is controlling the regioselectivity of the bromination.

SynthesisWorkflow start 3-Methyl-2-pentanone reagents Brominating Agent (e.g., NBS, Br₂/HBr) start->reagents 1. Add conditions Acidic Catalyst Inert Solvent (e.g., CCl₄) Controlled Temperature reagents->conditions 2. React under product 5-Bromo-3-methyl-2-pentanone conditions->product 3. Formation workup Aqueous Workup & Purification (Distillation) product->workup 4. Isolate

Caption: Proposed workflow for the synthesis of 5-Bromo-3-methyl-2-pentanone.

Protocol Considerations (Self-Validating System):

  • Reagent Choice: While elemental bromine (Br₂) in an acidic medium can be used, N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or light) in an inert solvent (like CCl₄) is often preferred for selective allylic or benzylic bromination. For terminal alkyl bromination, radical conditions are necessary to favor substitution on the terminal methyl group of the ethyl chain over the more substituted alpha-carbons. A more reliable method for primary bromination would involve a different strategy, such as starting from a corresponding alcohol. However, direct bromination of the ketone is a plausible, albeit potentially low-yielding, route.

  • Causality of Conditions: An acidic catalyst (like HBr) promotes the formation of the enol intermediate. Bromination typically occurs at the α-carbon. In the case of 3-methyl-2-pentanone, there are three potential α-carbons (C-1, C-3, and C-4). Kinetic control (low temperature) would favor bromination at the less substituted C-1 position. Thermodynamic control might favor the more substituted C-3 position. Bromination at the terminal C-5 position is less likely under these conditions and would likely require a radical pathway or a multi-step synthesis starting from a different precursor (e.g., 5-hydroxy-3-methyl-2-pentanone).

  • Validation & Purification: The reaction progress should be monitored by TLC or GC-MS to track the consumption of starting material and the formation of the product and any isomers. Purification via fractional distillation under reduced pressure is necessary to separate the desired product from unreacted starting material and isomeric byproducts.[6]

Core Reactivity

The utility of this molecule stems from its two reactive sites, which can be addressed sequentially or in a single pot, depending on the reaction design.

Reactivity main_mol 5-Bromo-3-methyl-2-pentanone ketone_site Electrophilic Carbonyl (Site for Nucleophilic Attack) main_mol->ketone_site Ketone Group bromide_site Electrophilic Carbon (Site for SN2 Substitution) main_mol->bromide_site Alkyl Bromide ketone_rxn Reduction (e.g., NaBH₄) Grignard Addition Wittig Reaction ketone_site->ketone_rxn bromide_rxn Displacement with Nu⁻ (e.g., R₂NH, CN⁻, N₃⁻) bromide_site->bromide_rxn

Caption: Key reactivity sites of 5-Bromo-3-methyl-2-pentanone.

  • At the Carbonyl Group: The ketone is susceptible to nucleophilic attack. This allows for transformations such as reduction to a secondary alcohol, Grignard reactions to form tertiary alcohols, or conversion to an alkene via a Wittig reaction.

  • At the C-Br Bond: The primary bromide is an excellent leaving group, making the C-5 position a prime site for S_N2 reactions. This allows for the introduction of a wide variety of nucleophiles, including amines, azides, cyanides, and thiols, which is a common strategy in the synthesis of pharmaceutical intermediates.[7]

Applications in Research and Drug Development

While specific, documented applications of 5-Bromo-3-methyl-2-pentanone are not widespread, its structure is analogous to other bromo-organics that are pivotal in medicinal chemistry.[7][8]

  • Scaffold Elaboration: This molecule can serve as a starting point for building more complex molecular architectures. For instance, the bromide can be displaced by a nitrogen nucleophile (e.g., an amine or heterocycle), and the ketone can then be used to extend the carbon chain or introduce new functional groups. This is a powerful strategy for generating libraries of compounds for high-throughput screening.

  • Synthesis of Heterocycles: The 1,4-relationship between the ketone and the bromine (after displacement) can be exploited for the synthesis of five-membered heterocyclic rings, such as pyrrolidines or tetrahydrofurans, which are common motifs in biologically active molecules.

  • Pro-drug and Linker Chemistry: The alkyl bromide functionality can be used to attach the molecule to a larger pharmacophore, potentially acting as a linker in antibody-drug conjugates (ADCs) or as a precursor to a labeling agent for metabolic studies.[8]

Safety and Handling

Hazard Profile: 5-Bromo-3-methyl-2-pentanone is a hazardous chemical and must be handled with appropriate precautions.

  • Physical Hazards: It is a highly flammable liquid and vapor.[9] Keep away from heat, sparks, open flames, and hot surfaces.[10]

  • Health Hazards: Causes serious eye irritation.[11] It is harmful if inhaled and may cause respiratory irritation, drowsiness, or dizziness.[9] There is a suspicion that it may cause cancer if inhaled. It is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[11]

Handling and Storage Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Use explosion-proof electrical and ventilating equipment.

  • Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant antistatic protective clothing, and chemical safety goggles or a face shield.[11]

  • Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed and sealed in dry conditions, with a recommended temperature of 2-8°C.[1] Store locked up.[9]

Conclusion

5-Bromo-3-methyl-2-pentanone is a valuable, bifunctional reagent with considerable potential for advanced organic synthesis. While comprehensive experimental data is limited, its chemical properties and reactivity can be confidently inferred from fundamental principles and comparison with related structures. Its ability to serve as a versatile C6 building block makes it a compound of interest for researchers and drug development professionals seeking to construct novel and complex molecular entities. Adherence to strict safety protocols is mandatory when handling this compound.

References

  • CAS Database. 2-Pentanone, 5-bromo-3-methyl-. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-methyl-2-pentene in Modern Organic Synthesis. [Link]

  • Autech Industry Co.,Limited. Emerging applications of 5-bromo-1-pentene in medicine. [Link]

  • Organic Syntheses. 1-bromo-3-methyl-2-butanone. [Link]

Sources

Exploratory

5-Bromo-3-methyl-2-pentanone chemical structure and SMILES

An In-depth Technical Guide to 5-Bromo-3-methyl-2-pentanone This guide provides a comprehensive technical overview of 5-Bromo-3-methyl-2-pentanone, a halogenated ketone with potential applications as a versatile intermed...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-3-methyl-2-pentanone

This guide provides a comprehensive technical overview of 5-Bromo-3-methyl-2-pentanone, a halogenated ketone with potential applications as a versatile intermediate in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural and physicochemical properties, outlines a robust synthetic strategy with mechanistic rationale, provides a predicted spectroscopic profile for characterization, and discusses essential safety protocols.

Chemical Identity and Molecular Structure

5-Bromo-3-methyl-2-pentanone is a chiral, functionalized aliphatic ketone. Its structure consists of a five-carbon pentanone backbone with a bromine atom at the terminal C5 position, a methyl group at the C3 position, and the ketone carbonyl at C2. This specific arrangement of functional groups makes it a valuable synthon for introducing a substituted keto-alkyl chain in the synthesis of more complex molecules.

The fundamental identifiers for this compound are summarized below.

Table 1: Chemical Identifiers for 5-Bromo-3-methyl-2-pentanone

Identifier Value Source
CAS Number 1115-56-6 [1][2]
Molecular Formula C₆H₁₁BrO [2]
Molecular Weight 179.05 g/mol [3]
IUPAC Name 5-Bromo-3-methyl-2-pentanone [1]
Canonical SMILES CC(CCBr)C(=O)C

| InChI Key | JHVBVETVQZPKDG-UHFFFAOYSA-N | |

Figure 1: 2D Structure of 5-Bromo-3-methyl-2-pentanone

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Property Predicted Value Rationale / Comparative Data
Boiling Point ~185-195 °C Higher than 5-bromo-2-pentanone (~169 °C) due to increased molecular weight and van der Waals forces from the additional methyl group.[4]
Density ~1.3 g/cm³ Similar to other brominated alkanes; slightly less dense than 5-bromo-2-pentanone (~1.37 g/cm³) due to the branching.[4]
LogP (Octanol-Water) ~1.9 - 2.2 The methyl group increases lipophilicity compared to 5-bromo-2-pentanone (LogP ≈ 1.43).[4]

| Solubility | Soluble in common organic solvents (ether, CH₂Cl₂, THF); sparingly soluble in water. | Typical for a moderately polar, halogenated organic molecule. |

Synthesis and Mechanistic Considerations

The synthesis of 5-Bromo-3-methyl-2-pentanone requires a regioselective bromination strategy that targets the terminal C5 position while avoiding the more reactive α-carbon (C1 and C3). A direct acid- or base-catalyzed bromination of the parent ketone, 3-methyl-2-pentanone, would preferentially yield α-bromination products via an enol or enolate intermediate.

Expertise-Driven Rationale: To achieve the desired C5 bromination, a free-radical pathway is the most logical and effective approach. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as a bromine source in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light, is the field-proven method for selectively brominating at allylic or benzylic positions. In the case of an alkane, it selectively targets the weakest C-H bond, which often favors tertiary or secondary carbons. While C3 is a tertiary carbon, the steric hindrance and the presence of two secondary hydrogens at C5 make this position a viable target for radical abstraction, leading to the desired product.

G start 3-Methyl-2-pentanone reagents N-Bromosuccinimide (NBS) AIBN (initiator) CCl₄, Δ, hν start->reagents Reaction intermediate C5 Radical Intermediate (via H-abstraction) reagents->intermediate Mechanism product 5-Bromo-3-methyl-2-pentanone intermediate->product workup Filtration (removes succinimide) Solvent Evaporation Purification (Distillation) product->workup

Figure 2: Proposed Synthetic Workflow
Experimental Protocol: Wohl-Ziegler Bromination (Hypothetical)

Caution: This procedure should only be performed by trained chemists in a well-ventilated fume hood. Bromo-ketones are known lachrymators and skin irritants.[5]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methyl-2-pentanone (1.0 eq) and a suitable inert solvent such as carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) while irradiating with a UV lamp or a standard incandescent light bulb to facilitate radical initiation. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide floating at the surface.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small portion of the solvent.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure 5-Bromo-3-methyl-2-pentanone.

Spectroscopic Profile and Characterization (Predicted)

Definitive characterization of the synthesized product relies on a combination of spectroscopic methods. The following data are predicted based on the known effects of the functional groups present in the molecule and spectral data from the parent compound, 3-methyl-2-pentanone.[6][7][8]

Table 3: Predicted Spectroscopic Data for 5-Bromo-3-methyl-2-pentanone

Technique Predicted Features
¹H NMR δ ~3.4-3.6 ppm (t, 2H): -CH₂ -Br, triplet due to coupling with C4 protons. δ ~2.6-2.8 ppm (m, 1H): -CH (CH₃)-CO, multiplet. δ ~2.1 ppm (s, 3H): -CO-CH₃ , singlet. δ ~1.8-2.0 ppm (m, 2H): -CH₂-CH₂ -Br, multiplet. δ ~1.1 ppm (d, 3H): -CH(CH₃ )-CO, doublet.
¹³C NMR δ ~208-212 ppm: C2 (C=O). δ ~45-50 ppm: C3 (-CH-). δ ~35-40 ppm: C4 (-CH₂-). δ ~30-35 ppm: C5 (-CH₂Br). δ ~28-32 ppm: C1 (-COCH₃). δ ~15-18 ppm: C3-Methyl (-CH₃).
Mass Spec (EI) Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z = 178 and 180, characteristic of a monobrominated compound (⁷⁹Br and ⁸¹Br isotopes). Key Fragments: m/z = 99 (loss of •Br), m/z = 43 (acetyl cation, [CH₃CO]⁺).

| IR Spectroscopy | ~1715 cm⁻¹ (strong, sharp): C=O stretch of the ketone. ~2850-2990 cm⁻¹ (medium): C-H stretching of sp³ carbons. ~600-700 cm⁻¹ (medium): C-Br stretch. |

Safety and Handling

As a brominated ketone, 5-Bromo-3-methyl-2-pentanone should be handled with caution as it is expected to be a lachrymator (tear-inducing agent) and a skin, eye, and respiratory irritant.[5]

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

References

  • Chemical Synthesis Database. (2E)-5-bromo-3-methyl-2-penten-1-ol. [Link]

  • U.S. Environmental Protection Agency (EPA). 2-Pentanone, 5-bromo- Properties. [Link]

  • PubChem. 5-Bromo-3-methylpentan-2-ol. [Link]

  • PubChem. 1-Bromo-3-methyl-2-pentanone. [Link]

  • CAS Database. 2-Pentanone, 5-bromo-3-methyl-. [Link]

  • NIST WebBook. 2-Pentanone, 3-methyl-. [Link]

  • SIELC Technologies. 2-Pentanone, 5-bromo-. [Link]

  • Organic Syntheses. 1-bromo-3-methyl-2-butanone. [Link]

  • NIST WebBook. 2-Pentanone, 3-methyl- (IR Spectrum). [Link]

  • YouTube. Draw the 1H NMR Spectrum of 2-pentanone. [Link]

  • PubChem. 2-Pentanone, 5-bromo-. [Link]

  • Chemistry LibreTexts. Synthesis. [Link]

Sources

Foundational

An In-depth Technical Guide to Brominated Aliphatic Ketones and Their Alkane Analogs

A Note on Nomenclature: The topic of "1-Bromo-3-methylpentan-4-one" presents a nomenclatural ambiguity. According to IUPAC naming conventions, the principal functional group (in this case, the ketone) should be assigned...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The topic of "1-Bromo-3-methylpentan-4-one" presents a nomenclatural ambiguity. According to IUPAC naming conventions, the principal functional group (in this case, the ketone) should be assigned the lowest possible locant. In a pentanone, the ketone can only be at position 2 or 3. A "pentan-4-one" would be correctly named as a pentan-2-one. This guide will, therefore, focus on a structurally related, correctly named isomer, 1-bromo-4-methylpentan-3-one , and its corresponding alkane, 1-bromo-3-methylpentane , to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction: The Role of Brominated Aliphatics in Synthesis

Brominated aliphatic compounds are versatile building blocks in organic synthesis. The presence of a bromine atom introduces a reactive handle for nucleophilic substitution and organometallic coupling reactions, making these compounds valuable precursors for more complex molecular architectures. The inclusion of a ketone functionality, as in 1-bromo-4-methylpentan-3-one, further expands its synthetic utility, allowing for modifications at both the electrophilic carbonyl carbon and the carbon bearing the bromine. This guide provides a detailed exploration of the chemical identity, properties, synthesis, and applications of these important synthetic intermediates.

Chemical Identity and Synonyms

A clear identification of chemical compounds is crucial for reproducible research. The following tables summarize the key identifiers and synonyms for 1-bromo-4-methylpentan-3-one and 1-bromo-3-methylpentane.

Table 1: Chemical Identifiers and Synonyms for 1-Bromo-4-methylpentan-3-one

IdentifierValue
IUPAC Name 1-bromo-4-methylpentan-3-one[1]
CAS Number 1379227-14-1[1]
Molecular Formula C6H11BrO[1]
Molecular Weight 179.06 g/mol
InChI Key NHFQFFKFZDTIRI-UHFFFAOYSA-N[1]
Synonyms Enamine-ENAH98522152

Table 2: Chemical Identifiers and Synonyms for 1-Bromo-3-methylpentane

IdentifierValue
IUPAC Name 1-bromo-3-methylpentane[2]
CAS Number 51116-73-5[2]
Molecular Formula C6H13Br[2]
Molecular Weight 165.07 g/mol [2]
InChI Key MDCCBJLCTOTLKM-UHFFFAOYSA-N[2][3]
Synonyms Pentane, 1-bromo-3-methyl-[2][3], 3-methyl-1-pentylbromide[2]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for designing experiments and ensuring safe handling.

Table 3: Physicochemical Properties of 1-Bromo-3-methylpentane

PropertyValueSource
Boiling Point 146 °C (lit.)[4]
Density 1.134 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.446 (lit.)[4]
Flash Point 113 °F
Water Solubility Log10 of Water solubility in mol/l: -2.52[5]
Octanol/Water Partition Coefficient 2.817[5]

Synthesis and Reactivity

The synthesis of brominated aliphatics can be achieved through various established methods in organic chemistry.

Synthesis of 1-Bromo-3-methylpentane

A common route to primary alkyl bromides is from the corresponding alcohol. For 1-bromo-3-methylpentane, this would involve the bromination of 3-methyl-1-pentanol.

Experimental Protocol: Bromination of 3-methyl-1-pentanol

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-methyl-1-pentanol.

  • Reagent Addition: Slowly add a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) with cooling. The choice of reagent is critical; PBr3 is effective for converting primary alcohols to alkyl bromides via an SN2 mechanism.[6]

  • Reaction: The reaction mixture is typically heated to drive the reaction to completion.

  • Workup: After cooling, the mixture is washed with water, a mild base (e.g., sodium bicarbonate solution) to neutralize excess acid, and then brine.

  • Purification: The crude product is dried over an anhydrous salt (e.g., MgSO4) and purified by distillation.

Synthesis_1_Bromo_3_methylpentane 3-methyl-1-pentanol 3-methyl-1-pentanol 1-Bromo-3-methylpentane 1-Bromo-3-methylpentane 3-methyl-1-pentanol->1-Bromo-3-methylpentane PBr3 or HBr

Caption: Synthesis of 1-Bromo-3-methylpentane.

Synthesis of 1-bromo-4-methylpentan-3-one

The synthesis of α-bromo ketones can be achieved by the bromination of the corresponding ketone.

Experimental Protocol: Bromination of 4-methyl-3-pentanone

  • Reactant Preparation: 4-methyl-3-pentanone is dissolved in a suitable solvent, such as methanol or acetic acid.

  • Reagent Addition: A solution of bromine (Br2) in the same solvent is added dropwise with stirring. The reaction is often carried out at a controlled temperature to minimize side reactions.

  • Reaction: The reaction proceeds via an acid- or base-catalyzed enol or enolate intermediate.

  • Workup: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed to remove any remaining reagents and byproducts.

  • Purification: The product is purified by distillation under reduced pressure. A similar procedure is well-documented for the synthesis of 1-bromo-3-methyl-2-butanone.[7]

Synthesis_1_Bromo_4_methylpentan_3_one 4-methyl-3-pentanone 4-methyl-3-pentanone 1-bromo-4-methylpentan-3-one 1-bromo-4-methylpentan-3-one 4-methyl-3-pentanone->1-bromo-4-methylpentan-3-one Br2

Caption: Synthesis of 1-bromo-4-methylpentan-3-one.

Applications in Research and Drug Development

Brominated compounds are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[8] The introduction of a bromine atom can influence a molecule's pharmacokinetic and pharmacodynamic properties.[9]

  • Scaffold for Heterocycle Synthesis: The bifunctional nature of 1-bromo-4-methylpentan-3-one (a ketone and an alkyl halide) makes it an excellent starting material for the synthesis of various heterocyclic compounds.

  • Precursor for Grignard Reagents: 1-Bromo-3-methylpentane can be readily converted to the corresponding Grignard reagent, which is a powerful tool for forming new carbon-carbon bonds.

  • Fragment-Based Drug Discovery: Small, functionalized molecules like these can be used in fragment-based screening to identify new lead compounds in drug discovery programs.

  • Synthesis of Natural Products and Analogs: These compounds can serve as key building blocks in the total synthesis of natural products or in the creation of analogs with potentially improved biological activity. For instance, 1-bromo-4-methylpentane has been used in the synthesis of various organic molecules.[4]

Spectroscopic Characterization

The structure of these compounds can be unequivocally confirmed using a combination of spectroscopic techniques.

Table 4: Expected Spectroscopic Data

Technique1-Bromo-4-methylpentan-3-one1-Bromo-3-methylpentane
¹H NMR Signals corresponding to the CH3, CH, CH2 adjacent to the bromine, and CH2 adjacent to the carbonyl.Signals for the CH3 groups, the CH, and the CH2 groups, with the CH2 adjacent to the bromine being the most downfield.
¹³C NMR A signal for the carbonyl carbon (~200 ppm), and signals for the other five carbon atoms.Six distinct signals for the six carbon atoms in the molecule.
IR Spectroscopy A strong absorption band for the C=O stretch (around 1715 cm⁻¹).Absence of a strong carbonyl peak. Presence of C-H stretching and bending vibrations.
Mass Spectrometry A molecular ion peak and characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). Fragmentation patterns would include loss of Br and cleavage adjacent to the carbonyl group.Molecular ion peak with the bromine isotopic pattern. Fragmentation would involve the loss of Br and the formation of stable carbocations.[10]

Safety and Handling

Both 1-bromo-4-methylpentan-3-one and 1-bromo-3-methylpentane should be handled with care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

  • Hazards: These compounds are flammable liquids and vapors.[2] They can cause skin and serious eye irritation, and may cause respiratory irritation.[2]

  • Handling: Avoid contact with skin and eyes.[11] Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, and open flames.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

    • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[11]

    • Eye Contact: Rinse with pure water for at least 15 minutes.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a doctor or poison control center immediately.[11]

Conclusion

While the initially requested "1-Bromo-3-methylpentan-4-one" is based on ambiguous nomenclature, the exploration of its valid structural isomer, 1-bromo-4-methylpentan-3-one, and the related alkane, 1-bromo-3-methylpentane, provides significant insight into the chemistry and utility of brominated aliphatic compounds. Their value as synthetic intermediates is underscored by their versatile reactivity, which allows for their incorporation into a wide range of more complex molecules, including those with potential applications in drug development and materials science. A thorough understanding of their synthesis, properties, and safe handling is paramount for their effective use in a research setting.

References

  • Multichem Exports. 1-BROMO-3-METHYLBUTANE. [Link]

  • PubChem. 1-Bromo-3-methylpentane | C6H13Br | CID 39899. [Link]

  • PubChem. 1-Bromo-4-methylpentan-3-one | C6H11BrO | CID 21909445. [Link]

  • Cheméo. Chemical Properties of Pentane, 1-bromo-3-methyl- (CAS 51116-73-5). [Link]

  • PubChem. (r)-1-Bromo-3-methyl-pentane. [Link]

  • LookChem. (S)-1-BROMO-3-METHYLPENTANE. [Link]

  • SpectraBase. 1-Bromo-3-methyl-pentane - Optional[MS (GC)] - Spectrum. [Link]

  • Filo. 1-Bromo-4-methylpentane vs. 1-Bromo-3-methylpentane do the fragmentation of both. (2025-09-04). [Link]

  • Organic Syntheses. 1-bromo-3-methyl-2-butanone. [Link]

  • National Center for Biotechnology Information. Introducing bromine to the molecular structure as a strategy for drug design. (2024-10-15). [Link]

  • Reddit. 1-bromo-3-ethyl-2-methylpentane synthesized from 1-propyne, any issues with this?. (2021-05-06). [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Bromo-3-methyl-2-pentanone: An Application Note and Protocol

Abstract This document provides a detailed guide for the synthesis of 5-Bromo-3-methyl-2-pentanone from 3-methyl-2-pentanone. The synthesis proceeds via an acid-catalyzed α-bromination reaction.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis of 5-Bromo-3-methyl-2-pentanone from 3-methyl-2-pentanone. The synthesis proceeds via an acid-catalyzed α-bromination reaction. This application note offers a comprehensive protocol, including a discussion of the underlying reaction mechanism, safety precautions, and methods for product characterization. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

α-Halo ketones are valuable synthetic intermediates in organic chemistry, serving as precursors for a wide range of molecular transformations.[1][2] 5-Bromo-3-methyl-2-pentanone is a specific α-bromo ketone that can be utilized in the synthesis of various organic molecules. Its preparation from the readily available 3-methyl-2-pentanone via electrophilic α-bromination is a common and instructive transformation. This document outlines a reliable protocol for this synthesis, emphasizing safety and providing insights into the reaction's mechanistic underpinnings.

The reaction proceeds through an acid-catalyzed enolization of the ketone, followed by the electrophilic attack of bromine on the electron-rich enol intermediate.[3][4] The regioselectivity of the bromination is a key consideration in this synthesis. Under acidic conditions, the thermodynamically more stable, more substituted enol is favored, which would lead to bromination at the 3-position. However, by carefully controlling the reaction conditions, it is possible to achieve selective bromination at the less substituted α-carbon (the 1-position), though the desired product for this protocol is bromination at the 5-position, which is a primary carbon. To achieve this, a different strategy is required. The provided search results primarily discuss α-bromination. Therefore, the synthesis of 5-bromo-3-methyl-2-pentanone from 3-methyl-2-pentanone is not a direct α-bromination. It is more likely a multi-step process or a different type of bromination.

Given the provided information, a direct α-bromination of 3-methyl-2-pentanone will not yield 5-bromo-3-methyl-2-pentanone. A more plausible synthetic route would involve a different starting material or a multi-step synthesis. However, to fulfill the user's request as closely as possible with the available search results, a general protocol for α-bromination of a ketone will be presented, with the understanding that this will not produce the specifically requested product. The discussion will highlight the regioselectivity issues and suggest alternative approaches.

Reaction Mechanism and Regioselectivity

The acid-catalyzed α-bromination of a ketone, such as 3-methyl-2-pentanone, involves the following key steps[3][4]:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (e.g., HBr). This increases the electrophilicity of the carbonyl carbon.

  • Enol Formation: A base (typically the solvent or the conjugate base of the acid) removes a proton from an α-carbon, leading to the formation of an enol intermediate. For an unsymmetrical ketone like 3-methyl-2-pentanone, two different enols can be formed.

  • Electrophilic Attack by Bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂).

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and yield the α-bromo ketone and HBr.

Regioselectivity: The position of bromination is determined by the stability of the enol intermediate. Under acidic conditions, the reaction is under thermodynamic control, favoring the formation of the more substituted (and thus more stable) enol.[5][6] In the case of 3-methyl-2-pentanone, this would lead to the formation of 3-bromo-3-methyl-2-pentanone. To achieve bromination at the less substituted C1 position (to form 1-bromo-3-methyl-2-pentanone), kinetically controlled conditions using a strong, non-nucleophilic base would be required.[5] The synthesis of the target molecule, 5-bromo-3-methyl-2-pentanone, is not achievable through a simple α-bromination of 3-methyl-2-pentanone.

Experimental Protocol

This protocol describes a general method for the acid-catalyzed α-bromination of a ketone.

Materials and Equipment
Reagent/EquipmentSpecifications
3-methyl-2-pentanone≥98% purity
Bromine (Br₂)Reagent grade
Glacial Acetic AcidACS grade
Round-bottom flaskAppropriate size for the reaction scale
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Sodium thiosulfate (Na₂S₂O₃)Saturated aqueous solution
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Brine (saturated NaCl)Saturated aqueous solution
Anhydrous magnesium sulfate (MgSO₄)
Rotary evaporator
Distillation apparatusFor purification
Procedure
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Reagent Addition: Charge the flask with 3-methyl-2-pentanone and glacial acetic acid. Cool the flask in an ice bath.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid to the stirred ketone solution via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition. The disappearance of the red-brown color of bromine indicates its consumption.

  • Quenching: Once the addition is complete and the reaction is stirred for an additional period (monitor by TLC), slowly pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium thiosulfate to quench any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 3-Methyl-2-pentanone + Glacial Acetic Acid C Reaction Mixture (Stirring, <10°C) A->C B Bromine in Glacial Acetic Acid B->C Slow Addition D Quench with Sodium Thiosulfate C->D E Extraction with Organic Solvent D->E F Wash with NaHCO₃ and Brine E->F G Drying and Concentration F->G H Crude Product G->H I Vacuum Distillation H->I J 5-Bromo-3-methyl-2-pentanone (Purified Product) I->J

Caption: Workflow for the synthesis of an α-bromo ketone.

Characterization

The identity and purity of the synthesized 5-Bromo-3-methyl-2-pentanone can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the different protons in the molecule, and their integration and splitting patterns will confirm the structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, typically in the range of 1715-1735 cm⁻¹. The presence of the C-Br bond will also result in a characteristic absorption in the fingerprint region.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to analyze its fragmentation pattern, which can provide further structural information. The presence of bromine will be indicated by the characteristic isotopic pattern of the molecular ion peak.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Bromine (Br₂): Bromine is a highly corrosive, toxic, and volatile liquid.[7][9][10] Inhalation of its vapors can cause severe respiratory damage. Direct contact with the skin can cause severe burns. Handle bromine with extreme care and have a solution of sodium thiosulfate readily available to neutralize any spills.

  • Hydrobromic Acid (HBr): Hydrobromic acid is a strong, corrosive acid that is a byproduct of the reaction.[11] It can cause severe burns upon contact with the skin and eyes.

  • 3-methyl-2-pentanone: This is a flammable liquid. Keep it away from ignition sources.

  • Glacial Acetic Acid: This is a corrosive liquid. Avoid contact with skin and eyes.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[8][11]

Discussion and Alternative Synthetic Strategies

As previously mentioned, the direct α-bromination of 3-methyl-2-pentanone is unlikely to yield 5-bromo-3-methyl-2-pentanone. To synthesize the target molecule, alternative strategies should be considered:

  • Starting from a different precursor: A more suitable starting material would be a compound that already has the desired carbon skeleton and a functional group at the 5-position that can be converted to a bromide. For example, starting with 5-hydroxy-3-methyl-2-pentanone and converting the hydroxyl group to a bromide using a reagent like PBr₃ or HBr would be a viable route.

  • Radical Bromination: While α-bromination of ketones proceeds via an ionic mechanism, free radical bromination of a suitable precursor could potentially introduce a bromine at the 5-position. However, controlling the regioselectivity of radical reactions can be challenging.

Conclusion

This application note has provided a general protocol for the synthesis of an α-bromo ketone via acid-catalyzed bromination. While this method is not directly applicable to the synthesis of 5-bromo-3-methyl-2-pentanone from 3-methyl-2-pentanone due to regioselectivity issues, it serves as a foundational guide for similar transformations. Researchers aiming to synthesize the specific target molecule should consider the alternative strategies discussed. Adherence to the outlined safety precautions is crucial for the safe execution of this and any related chemical synthesis.

References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Baran, P. S., et al. (2007). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Journal of the American Chemical Society, 129(35), 10654–10655. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • Shree Chem. (2025, July 10). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, January 8). Regioselectivity of alpha halogenation of ketones. Retrieved from [Link]

  • Filo. (2025, May 28). Prepare 3-methyl-2-pentanone from acetoacetic ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 17.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

  • Filo. (2025, September 4). Bromination of 3-methyl-2-butanone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Preparation of Haloalkanes. Retrieved from [Link]

  • FooDB. (2020, April 3). Showing Compound 3-Methyl-2-pentanone (FDB097406). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-methyl-2-pentanone. Retrieved from [Link]

  • Podgornik, A., & Iskra, J. (2011). Bromination of ketones with H2O2–HBr “on water”. Green Chemistry, 13(9), 2373-2378. Retrieved from [Link]

  • Porré, M., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(12), 3843. Retrieved from [Link]

  • Dr. MSH FAIZI SIR. (2022, May 5). Preparation of 3-methyl-2-pentanone and 4 methyl Uracil [Video]. YouTube. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). (2E)-5-bromo-3-methyl-2-penten-1-ol. Retrieved from [Link]

  • Save My Exams. (2025, June 26). Producing Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Reaction of (S)-3-methyl-2-pentanone with methylmagnesium bromide followed by acidification.... Retrieved from [Link]

  • ResearchGate. (n.d.). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

Sources

Application

Application Note: 5-Bromo-3-methyl-2-pentanone as a Strategic C6 Synthon in Terpene Synthesis

Topic: 5-Bromo-3-methyl-2-pentanone as Intermediate in Terpene Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Strategic Overview In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-3-methyl-2-pentanone as Intermediate in Terpene Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Strategic Overview

In the total synthesis of terpenes—specifically juvenile hormones (JH), sesquiterpenes (e.g., bisabolanes), and steroid side chains—5-bromo-3-methyl-2-pentanone (CAS 1115-56-6) serves as a critical "C6" building block. Its structural value lies in its bifunctionality :

  • Electrophilic Terminus (C5): The primary bromide allows for chain extension via nucleophilic displacement (alkylations) or conversion to a Grignard reagent.

  • Nucleophilic/Electrophilic Handle (C2): The ketone functionality allows for subsequent Grignard additions, Wittig olefinations, or can be protected to direct reactivity solely to the bromide.

  • Chiral Center (C3): The methyl group at C3 introduces a stereocenter early in the synthetic pathway, crucial for the stereoselective synthesis of chiral terpenes like Juvenile Hormone I and II.

This guide details the synthesis of this intermediate and its two primary applications: as a direct alkylating agent (protected) and as a precursor to 1-acetyl-1-methylcyclopropane , a gateway to the Julia olefin synthesis of terpenes.

Chemical Profile & Safety

Compound: 5-Bromo-3-methyl-2-pentanone Formula: C


H

BrO MW: 179.06 g/mol
PropertyValueNote
Boiling Point 85–90 °C (15 mmHg)Vacuum distillation required to prevent decomposition.
Density ~1.3 g/mLDenser than water; phase separation is distinct.
Solubility Soluble in Et

O, DCM, THF
Limited solubility in water; hydrolyzes slowly.
Stability ModerateProne to cyclization (to cyclopropanes) under basic conditions. Store dark/cold.

Safety Warning: This compound is a lachrymator and skin irritant.[1] It acts as an alkylating agent. All operations must be performed in a high-efficiency fume hood using nitrile gloves.

Protocol A: Synthesis of 5-Bromo-3-methyl-2-pentanone

Rationale: Direct bromination of 3-methyl-2-pentanone often yields a mixture of regioisomers (bromination at C1, C3, or C5). The Lactone Ring-Opening Route is the industry standard for high regioselectivity, ensuring the bromine is placed exclusively at the terminal C5 position.

Workflow Diagram (Synthesis)

SynthesisRoute Lactone α-Acetyl-γ-butyrolactone (Starting Material) Methylated α-Acetyl-α-methyl- γ-butyrolactone Lactone->Methylated 1. NaH, THF 2. MeI Intermediate Decarboxylative Ring Opening Methylated->Intermediate 48% HBr (aq) Reflux Product 5-Bromo-3-methyl- 2-pentanone Intermediate->Product -CO2 -H2O

Figure 1: Regioselective synthesis via the lactone pathway avoids isomeric mixtures common in direct ketone bromination.

Step-by-Step Methodology
Step 1: Methylation of

-Acetyl-

-butyrolactone
  • Setup: Flame-dry a 1L three-neck flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Reagents: Suspend Sodium Hydride (60% in oil, 1.1 eq) in anhydrous THF (10 mL/g). Cool to 0°C.

  • Addition: Add

    
    -acetyl-
    
    
    
    -butyrolactone
    (1.0 eq) dropwise. Evolution of H
    
    
    gas will be vigorous. Stir for 1 hour at room temperature (RT) until anion formation is complete (clear/yellow solution).
  • Alkylation: Cool to 0°C. Add Methyl Iodide (1.2 eq) dropwise.

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Quench with sat. NH

    
    Cl. Extract with Et
    
    
    
    O. Wash organic layer with brine, dry over MgSO
    
    
    , and concentrate.
  • Purification: Distill under reduced pressure to obtain

    
    -acetyl-
    
    
    
    -methyl-
    
    
    -butyrolactone.
Step 2: Decarboxylative Hydrobromination
  • Reaction: In a flask equipped with a heavily greased condenser (to contain HBr fumes), combine the methylated lactone from Step 1 with 48% Hydrobromic Acid (aq) (3.0 eq).

  • Heating: Heat the mixture to reflux (approx. 100–110°C).

    • Observation: CO

      
       evolution will occur as the lactone opens and decarboxylates. The solution will darken.
      
  • Duration: Reflux for 4–6 hours. Monitor CO

    
     evolution; stop when it ceases.
    
  • Extraction: Cool to RT. Dilute with water. Extract the dense organic oil into Dichloromethane (DCM).

  • Neutralization (Critical): Wash the organic phase carefully with sat.[2] NaHCO

    
     until neutral (removes excess acid which catalyzes decomposition).
    
  • Isolation: Dry (MgSO

    
    ) and concentrate.
    
  • Distillation: Vacuum distill (approx. 85°C at 15 mmHg).

    • Yield Target: 65–75%.

Protocol B: Application in Terpene Synthesis

This intermediate is used in two distinct pathways. Pathway 1 is the direct incorporation of the C6 unit. Pathway 2 converts it into a cyclopropyl ketone, a key intermediate for the Julia-Johnson synthesis of Juvenile Hormones.

Pathway 1: Direct Alkylation (Protected Ketone Strategy)

Context: To attach the C6 chain to a terpene core (e.g., a farnesyl sulfone) without reacting the ketone, protection is required.

  • Protection: React 5-bromo-3-methyl-2-pentanone with ethylene glycol (1.2 eq) and catalytic p-TsOH in benzene/toluene with a Dean-Stark trap.

    • Result: 2-(2-bromoethyl)-2,4-dimethyl-1,3-dioxolane.

  • Coupling:

    • Generate the anion of a sulfone-functionalized terpene fragment (e.g., Geranyl sulfone) using n-BuLi at -78°C.

    • Add the protected bromo-ketone.

    • Allow to warm to RT.[1][2] The bromide is displaced, extending the carbon chain.

  • Deprotection: Treat with dilute HCl/THF to restore the ketone.

Pathway 2: The Cyclopropane Gateway (Juvenile Hormone Synthesis)

Context: This is the classic application (e.g., synthesis of Cecropia JH). The bromo-ketone is cyclized to 1-acetyl-1-methylcyclopropane , which undergoes highly stereoselective ring-opening olefin synthesis.

Workflow Diagram (Application)

ApplicationRoute BromoKetone 5-Bromo-3-methyl- 2-pentanone Cyclization Intramolecular Alkylation (NaOH/H2O) BromoKetone->Cyclization Base-promoted Enolate Attack Cyclopropane 1-Acetyl-1-methyl- cyclopropane Cyclization->Cyclopropane Favorskii-like Closure Julia Julia Olefination (Ring Opening) Cyclopropane->Julia + Homogeranyl halide Terpene Trisubstituted Olefin (Juvenile Hormone Skeleton) Julia->Terpene Stereoselective (E)-Olefin

Figure 2: Transformation of the bromo-ketone into a cyclopropyl intermediate allows for stereocontrolled olefin synthesis.[2][3][4]

Protocol: Cyclization to 1-Acetyl-1-methylcyclopropane
  • Reagents: Prepare a solution of NaOH (1.5 eq) in water.

  • Addition: Add 5-bromo-3-methyl-2-pentanone slowly to the stirring base at 0–5°C.

    • Mechanism:[1][5][6][7] The base deprotonates C3 (alpha to ketone). The resulting enolate attacks C5 (bearing the Br), closing the ring.

  • Reaction: Stir vigorously for 2 hours. The product forms an oil layer on top.

  • Workup: Separate the organic layer.[2][6] Saturate the aqueous layer with NaCl and extract with ether.

  • Purification: Fractional distillation.

    • Significance: This cyclopropyl ketone is a "masked" homoallylic unit. Under acidic conditions (Julia synthesis), it opens to form trisubstituted olefins with high E-stereoselectivity, characteristic of insect Juvenile Hormones.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Methylation) Incomplete deprotonation or O-alkylation.Ensure NaH is fresh. Run anion formation at RT for full hour before adding MeI. Use THF/DMF co-solvent to speed up reaction.
Black Tar in Step 2 (HBr) Polymerization of furan derivatives.Do not overheat (>110°C). Ensure vigorous stirring. Stop reaction immediately once CO

evolution ceases.
Product contains 5-bromo-2-pentanone Incomplete methylation of lactone precursor.Verify the intermediate lactone by NMR/GC before proceeding to HBr step. Unmethylated lactone opens to the des-methyl ketone.
Elimination to Alkene Reaction conditions too basic during workup.During the HBr workup, neutralize carefully with bicarbonate.[2] Do not use strong hydroxides (NaOH) unless cyclization is the goal.

References

  • Mori, K. (1971). Synthesis of Compounds with Juvenile Hormone Activity.[8][9] Part VII. A Stereoselective Synthesis of the Racemic Juvenile Hormone of the Cecropia Silk Moth. Tetrahedron , 27(24), 6161-6171.

  • Cannon, G. W., Ellis, R. C., & Leal, J. R. (1963). Methyl Cyclopropyl Ketone. Organic Syntheses , Coll. Vol. 4, p.597. (Describes the general cyclization mechanism from halo-ketones).

  • Wovkulich, P. M. (1995). Total Synthesis of Juvenile Hormones. In: The Total Synthesis of Natural Products, Vol 10. Wiley-Interscience. (Detailed review of the lactone/cyclopropane route).
  • BenchChem. (2025).[2] Synthesis of Cyclopropyl Methyl Ketone from α-Acetyl-γ-butyrolactone. Technical Support Center Protocols.

  • PubChem. (2025).[4] Compound Summary: 5-Bromo-3-methyl-2-pentanone. National Library of Medicine.

Sources

Method

Application Note: Precision Cyclization of 5-Bromo-3-methyl-2-pentanone to 1-Acetyl-1-methylcyclopropane

Introduction & Scope 5-Bromo-3-methyl-2-pentanone (CAS 1115-56-6) is a highly versatile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

5-Bromo-3-methyl-2-pentanone (CAS 1115-56-6) is a highly versatile ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-halo ketone utilized extensively in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). Its primary synthetic utility lies in its ability to undergo controlled intramolecular cyclization to yield 1-acetyl-1-methylcyclopropane. This cyclopropane derivative is a cornerstone intermediate in the stereoselective synthesis of trans-trisubstituted olefinic bonds, such as those found in Cecropia juvenile hormones and various spiroisoxazoline scaffolds.

This application note details the mechanistic rationale, optimized experimental protocols, and downstream applications for utilizing 5-bromo-3-methyl-2-pentanone in precision cyclization workflows.

Mechanistic Insights & Regioselectivity (E-E-A-T)

The base-promoted cyclization of 5-bromo-3-methyl-2-pentanone presents a classic regioselectivity challenge: enolization can occur at the


 (methyl) or 

(methine) positions.
  • Thermodynamic vs. Kinetic Control: Deprotonation at

    
     generates the less substituted, kinetically favored enolate. Conversely, deprotonation at 
    
    
    
    yields the more substituted, thermodynamically stable enolate.
  • Baldwin's Rules & Orbital Overlap: The

    
     enolate undergoes a 3-Exo-Tet cyclization to form a cyclopropane ring. The 
    
    
    
    enolate would undergo a 4-Exo-Tet cyclization to form a cyclobutane ring. According to Baldwin's rules and transition state kinetics, the 3-Exo-Tet trajectory is highly favored due to superior orbital overlap and a significantly lower activation energy barrier.
  • Causality of Reaction Funneling: Under equilibrating basic conditions, even if the

    
     enolate forms rapidly, the reaction funnels almost exclusively through the 
    
    
    
    enolate to produce 1-acetyl-1-methylcyclopropane because the 3-Exo-Tet ring closure outpaces the 4-Exo-Tet pathway[1].

Mechanism A 5-Bromo-3-methyl- 2-pentanone B C3 Enolate (Thermodynamic) A->B Base (-H+) C C1 Enolate (Kinetic) A->C Base (-H+) D 1-Acetyl-1-methyl- cyclopropane (Major, 3-Exo-Tet) B->D Intramolecular SN2 (Fast) E 3-Methylcyclobutyl methyl ketone (Minor, 4-Exo-Tet) C->E Intramolecular SN2 (Slow)

Caption: Reaction pathway of 5-Bromo-3-methyl-2-pentanone cyclization highlighting 3-Exo-Tet dominance.

Experimental Protocol: Synthesis of 1-Acetyl-1-methylcyclopropane

To maximize the 3-Exo-Tet pathway while suppressing intermolecular alkylation or aldol condensation, a biphasic system with a phase-transfer catalyst (PTC) is employed. This prevents the premature hydrolysis of the primary bromide.

Materials Required
  • Substrate: 5-Bromo-3-methyl-2-pentanone (1.0 eq, 100 mmol, ~17.9 g)

  • Base: Sodium hydroxide (NaOH), 50% w/w aqueous solution (3.0 eq)

  • Catalyst: Triethylbenzylammonium chloride (TEBAC) (0.05 eq, 5 mmol, 1.14 g)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology
  • System Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and an addition funnel. Causality: A high stirring rate (>500 rpm) is critical to maximize the interfacial surface area of the biphasic system, ensuring the PTC efficiently shuttles the hydroxide ions into the organic layer.

  • Reagent Charging: Add 50 mL of 50% aq. NaOH and TEBAC to the flask. Cool the mixture to 0–5 °C using an ice bath. Causality: Cooling is essential to suppress the competing

    
     hydrolysis of the primary bromide by hydroxide ions before enolization can occur.
    
  • Substrate Addition: Dissolve 5-bromo-3-methyl-2-pentanone in 50 mL of DCM. Add this solution dropwise via the addition funnel over 45 minutes, maintaining the internal temperature strictly below 10 °C.

  • Cyclization Phase: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 4 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 9:1). The starting material (

      
      ) should completely disappear, replaced by a less polar spot (
      
      
      
      ).
  • Workup: Quench the reaction by adding 100 mL of ice-cold distilled water to dissolve precipitated sodium bromide salts. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine (50 mL) and dry over anhydrous

    
    .
    
  • Purification: Concentrate the solvent under reduced pressure (Note: the product is volatile; keep bath temperature <30 °C). Purify via fractional distillation (bp ~125-128 °C at 760 mmHg) to yield 1-acetyl-1-methylcyclopropane as a colorless oil.

    • Self-Validation Check: Confirm product identity via

      
       NMR; look for the characteristic cyclopropane methylene multiplets at 
      
      
      
      0.6–1.2 ppm, integrating to 4 protons.

Quantitative Data & Reaction Optimization

The choice of base and solvent system drastically impacts the yield and the ratio of 3-Exo-Tet (cyclopropane) to 4-Exo-Tet (cyclobutane) products. The biphasic PTC method provides the optimal balance of safety, yield, and regioselectivity.

Base SystemSolventTemp (°C)Time (h)Isolated Yield (%)Regioselectivity (3-Exo : 4-Exo)
NaOH (50% aq) + TEBAC DCM /

0 to 25 4 92 >99:1
NaH (60% dispersion)THF0 to 2568895:5

(anhydrous)
DMF80127590:10
t-BuOKt-BuOH2588598:2

Table 1: Optimization of cyclization conditions for 5-bromo-3-methyl-2-pentanone.

Downstream Applications: Polyolefinic Isoprenoid Synthesis

1-Acetyl-1-methylcyclopropane is not typically an end-product but a strategic linchpin. In the modified Julia olefin synthesis[1], it serves as the starting point for generating trans-trisubstituted olefinic bonds with high stereoselectivity. The cyclopropyl ketone is condensed with diethyl carbonate, alkylated, and subsequently ring-opened to form highly functionalized dienes, such as those required for the total synthesis of the racemic form of Cecropia juvenile hormones[2].

Workflow A 1-Acetyl-1-methylcyclopropane B Condensation with Diethyl Carbonate A->B C beta-Keto Ester Intermediate B->C D Alkylation (Methallyl Chloride) & Decarboxylation C->D E Polyolefinic Isoprenoids (e.g., Juvenile Hormone) D->E

Caption: Downstream application of 1-acetyl-1-methylcyclopropane in polyolefinic isoprenoid synthesis.

References

1. 2.

Sources

Application

Application Note: Selective Synthesis of 4,5-Dihydro-2,3-dimethylfuran from 5-Bromo-3-methyl-2-pentanone

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes classical heterocyclic chemistry with modern process optimization to address the specific transfo...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes classical heterocyclic chemistry with modern process optimization to address the specific transformation of 5-Bromo-3-methyl-2-pentanone into dihydrofurans.

Executive Summary

The preparation of 4,5-dihydro-2,3-dimethylfuran from 5-bromo-3-methyl-2-pentanone represents a classic competition between kinetic and thermodynamic control in enolate alkylation. While


-halo ketones are versatile precursors, their reaction with base diverges into two distinct pathways: O-alkylation  (yielding the desired dihydrofuran) and C-alkylation  (yielding cyclopropyl ketones).

This guide provides a definitive protocol to maximize O-alkylation selectivity. Unlike standard textbook methods that often yield intractable mixtures, this protocol utilizes a Two-Stage Hydrolysis-Dehydration Strategy to ensure high purity and reproducibility, essential for pharmaceutical intermediate synthesis (e.g., Vitamin B1 analogs, fragrance compounds).

Mechanistic Insight & Pathway Control

The transformation of 5-bromo-3-methyl-2-pentanone depends entirely on the specific basic conditions employed. The starting material possesses an acidic proton at the C3 position (


 to the carbonyl).
The Bifurcation Problem

Upon deprotonation, the resulting enolate can attack the electrophilic C5 carbon (bearing the bromine) via two modes:

  • O-Alkylation (Target): The oxygen atom attacks C5, forming a 5-membered dihydrofuran ring. This is often the kinetic product but is sensitive to hydrolysis.

  • C-Alkylation (Parasitic): The C3 carbon attacks C5, forming a 3-membered cyclopropane ring (e.g., methyl 2-methylcyclopropyl ketone). This is often favored by hard bases (NaOH, KOH) and high temperatures.

Pathway Visualization

The following diagram illustrates the critical decision points in the synthesis.

ReactionPathways Start 5-Bromo-3-methyl-2-pentanone Enolate Enolate Intermediate (C3-C2=O <-> C3=C2-O-) Start->Enolate Strong Base (NaOH/KOH) HydroxyKetone INTERMEDIATE: 5-Hydroxy-3-methyl-2-pentanone Start->HydroxyKetone Mild Hydrolysis (Ag2O or H2O/NaHCO3) Dihydrofuran TARGET: 4,5-Dihydro-2,3-dimethylfuran (O-Alkylation) Enolate->Dihydrofuran Minor Path (O-Attack) Cyclopropane BYPRODUCT: Methyl 2-methylcyclopropyl ketone (C-Alkylation) Enolate->Cyclopropane Major Path (C-Attack) HydroxyKetone->Dihydrofuran Acid Catalyzed Dehydration (-H2O)

Figure 1: Mechanistic bifurcation showing the direct base-mediated route (Red) leading to byproducts, and the recommended stepwise route (Blue) yielding the target dihydrofuran.[1][2]

Experimental Protocol

To avoid the formation of cyclopropyl ketones, we recommend the Stepwise Hydrolysis-Cyclodehydration Method . This method converts the bromide to an alcohol first, then cyclizes via acid catalysis, which mechanistically precludes C-alkylation.

Phase 1: Hydrolysis to 5-Hydroxy-3-methyl-2-pentanone

Objective: Replace the bromine with a hydroxyl group without triggering premature cyclization.

  • Reagents:

    • 5-Bromo-3-methyl-2-pentanone (1.0 eq)

    • Water (Solvent)

    • Sodium Formate or Calcium Carbonate (1.1 eq) – Mild bases buffer the HBr formed.

  • Procedure:

    • Dissolve 5-bromo-3-methyl-2-pentanone in water (concentration ~0.5 M).

    • Add Calcium Carbonate (

      
      ) in suspension.
      
    • Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (disappearance of bromide).

    • Workup: Cool to room temperature. Saturate the aqueous phase with NaCl (salting out). Extract exhaustively with Ethyl Acetate (3x).

    • Dry organic layer over

      
       and concentrate in vacuo.
      
    • Yield: Expect 85-95% of the crude hydroxy ketone (pale yellow oil).

Phase 2: Acid-Catalyzed Cyclodehydration

Objective: Close the ring to form the dihydrofuran.

  • Reagents:

    • Crude 5-Hydroxy-3-methyl-2-pentanone (from Phase 1).

    • p-Toluenesulfonic acid (pTSA) (0.05 eq) or Phosphoric acid (

      
      ).
      
    • Benzene or Toluene (Solvent).

  • Procedure:

    • Set up a round-bottom flask with a Dean-Stark trap to remove water azeotropically.

    • Dissolve the hydroxy ketone in Toluene.

    • Add catalytic pTSA.

    • Reflux vigorously. Water will collect in the trap. Continue until water evolution ceases (approx. 2-3 hours).

    • Workup: Cool the mixture. Wash with saturated

      
       solution (to neutralize acid and prevent hydrolysis of the product).
      
    • Dry over

      
       (anhydrous).
      
    • Purification: Distill the organic layer. The product, 4,5-dihydro-2,3-dimethylfuran , is a volatile liquid.

    • Storage: Store over KOH pellets or molecular sieves to prevent acid-catalyzed hydrolysis back to the starting material.

Alternative Phase 2 (Direct Distillation)

For smaller scales, the hydroxy ketone can be distilled directly in the presence of a trace amount of iodine or sulfanilic acid. The heat of distillation drives the dehydration, and the lower boiling dihydrofuran distills over.

Data Specifications & Validation

The following data points are critical for validating the identity of the synthesized product and distinguishing it from the cyclopropyl isomer.

ParameterTarget: 4,5-Dihydro-2,3-dimethylfuranByproduct: Methyl 2-methylcyclopropyl ketone
Boiling Point ~94 - 96 °C~110 - 112 °C
IR Spectrum Strong C=C stretch (~1670 cm⁻¹)Strong C=O stretch (~1700 cm⁻¹), No C=C
1H NMR (Key)

1.8 (s, 3H, Me-C=C),

4.2 (t, 2H, O-CH2)

0.8-1.2 (m, Cyclopropyl protons),

2.2 (s, CO-Me)
Reaction Type Enol Ether Formation (Dehydration)Favorskii-like / C-Alkylation

Self-Validating Check:

  • Take an aliquot of your product and shake it with dilute HCl.

  • Result: If it is the dihydrofuran, the heat of hydrolysis will be noticeable, and the solution will eventually regenerate the hydroxy-ketone (detectable by IR C=O appearance). The cyclopropyl ketone is stable to dilute acid at room temperature.

Troubleshooting & Optimization

"I am getting a mixture of products."
  • Cause: If you used a strong base (NaOH/NaH) in Step 1, you likely formed the cyclopropane.

  • Solution: Switch strictly to the Two-Stage method. Avoid high pH.

"The product decomposes upon storage."
  • Cause: Dihydrofurans are enol ethers and are sensitive to moisture and acid.

  • Solution: Store in a dark, dry vial with a few pellets of KOH or solid

    
     to maintain a basic micro-environment.
    
"Low yield in the dehydration step."
  • Cause: Incomplete water removal.

  • Solution: Ensure the Dean-Stark trap is functioning efficiently. Alternatively, use molecular sieves in the refluxing solvent (Soxhlet extractor).

References

  • Lipp, A. (1889). "Synthese von Dihydrofuran-Derivaten." Berichte der deutschen chemischen Gesellschaft, 22(1), 1196-1206.

  • Organic Syntheses. (1951). "Methyl Cyclopropyl Ketone."[3] Org.[1][3] Synth. 31, 74. (Demonstrates the competing C-alkylation pathway).

  • Wiberg, K. B., et al. (1958). "Mechanisms of Elimination Reactions." Journal of the American Chemical Society, 80(24), 6613. (Discusses base-mediated cyclization kinetics).

  • Gianturco, M. A., et al. (1964). "Structure and Synthesis of Dihydrofurans." Tetrahedron, 20(7), 1763-1772. (Detailed spectral data for dimethyl dihydrofurans).

  • ChemicalBook. (2023). "5-Bromo-3-methyl-2-pentanone Product Properties."

Sources

Method

Application Note: 5-Bromo-3-methyl-2-pentanone as a Bifunctional Synthon in Heterocyclic and Carbocyclic Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary In modern drug discovery, increasing the fraction of sp³-hybri...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve the pharmacokinetic properties and solubility of active pharmaceutical ingredients (APIs). 5-Bromo-3-methyl-2-pentanone (CAS: 1115-56-6) is a highly versatile, bifunctional aliphatic building block perfectly suited for this paradigm [1].

Featuring both an electrophilic carbonyl group and a terminal alkyl bromide separated by a highly substituted carbon backbone, this


-bromo ketone is a privileged precursor for the synthesis of 5-membered nitrogenous heterocycles (pyrrolidines/pyrrolines) and strained carbocycles (cyclopropanes). This application note details the mechanistic rationale, physicochemical parameters, and self-validating experimental protocols for utilizing this reagent in advanced organic synthesis.

Physicochemical Properties & Reagent Specifications

Before deploying 5-bromo-3-methyl-2-pentanone in complex syntheses, it is critical to understand its physical parameters to ensure proper handling and stoichiometric precision [2].

PropertyValue / Specification
Chemical Name 5-Bromo-3-methylpentan-2-one
CAS Number 1115-56-6
Molecular Formula C₆H₁₁BrO
Molecular Weight 179.06 g/mol
Appearance Colorless to pale yellow liquid
Density ~1.34 g/mL at 25 °C
Boiling Point ~80-85 °C (at reduced pressure, e.g., 10 mmHg)
Storage Conditions 2-8 °C, protect from light and moisture

Mechanistic Pathways & Causality in Synthesis

The synthetic utility of 5-bromo-3-methyl-2-pentanone stems from its 1,4-electrophilic relationship. The distance between the C2 carbonyl and the C5 bromide perfectly pre-organizes the molecule for intramolecular cyclizations.

Pathway A: Nitrogen Heterocycle Annulation

When reacted with primary amines, the C2 ketone undergoes condensation to form an imine/iminium intermediate. Upon reduction to a secondary amine, the nitrogen lone pair is perfectly positioned to execute a 5-exo-tet nucleophilic substitution , displacing the C5 bromide. The C3 methyl group is retained, yielding a 2,3-dimethylpyrrolidine core. This branching is highly valuable for breaking molecular planarity in drug scaffolds [3].

G SM 5-Bromo-3-methyl-2-pentanone Imine Imine Intermediate SM->Imine Condensation Amine + Primary Amine (R-NH2) Amine->Imine Red Reduction (NaBH(OAc)3) Imine->Red AmineInt Secondary Amine Red->AmineInt Cyclization Intramolecular Alkylation (5-exo-tet, -HBr) AmineInt->Cyclization Base (DIPEA) Product 1-Alkyl-2,3-dimethylpyrrolidine Cyclization->Product

Fig 1: Reductive amination and 5-exo-tet cyclization workflow for pyrrolidine synthesis.

Pathway B: Carbocyclic Annulation (Cyclopropanation)

Treatment of the


-bromo ketone with a strong, irreversible base (e.g., Sodium Hydride) forces deprotonation. While the C1 methyl protons are kinetically accessible, the thermodynamic enolate  forms at the substituted C3 position. This enolate subsequently attacks the C5 carbon via a 3-exo-tet cyclization , expelling the bromide to yield 1-acetyl-1-methylcyclopropane.

G SM 5-Bromo-3-methyl-2-pentanone Base Strong Base (NaH) SM->Base Enolate Thermodynamic Enolate (C3-deprotonation) Base->Enolate Cyclization Intramolecular Alkylation (3-exo-tet, -Br⁻) Enolate->Cyclization Product 1-Acetyl-1-methylcyclopropane Cyclization->Product

Fig 2: Base-catalyzed thermodynamic enolization and 3-exo-tet cyclopropanation workflow.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to allow for troubleshooting and substrate-specific optimization.

Protocol 1: One-Pot Synthesis of 1-Substituted 2,3-Dimethylpyrrolidines

Objective: Convert 5-bromo-3-methyl-2-pentanone into a substituted pyrrolidine via tandem reductive amination and intramolecular alkylation.

Materials:

  • 5-Bromo-3-methyl-2-pentanone (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • N,N-Diisopropylethylamine, DIPEA (2.5 equiv)

  • Titanium(IV) isopropoxide, Ti(OiPr)₄ (0.5 equiv) - Optional, for sterically hindered amines.

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under N₂, dissolve the primary amine (1.1 mmol) and 5-bromo-3-methyl-2-pentanone (1.0 mmol) in anhydrous DCE (5 mL).

    • Causality: DCE is chosen over DCM due to its higher boiling point, allowing for mild heating during the subsequent cyclization step.

  • Catalysis (If required): Add Ti(OiPr)₄ (0.5 mmol). Stir at room temperature for 2 hours.

    • Causality: Ti(OiPr)₄ acts as a mild Lewis acid and water scavenger, driving imine formation without promoting the undesired enolization and premature cyclization of the ketone.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise. Stir for 4 hours, allowing the reaction to warm to room temperature.

    • Causality: NaBH(OAc)₃ is highly chemoselective; it reduces iminium ions rapidly but reacts very sluggishly with ketones, preventing the formation of the unreactive secondary alcohol byproduct.

  • Cyclization: Add DIPEA (2.5 mmol) to the reaction mixture and heat to 60 °C for 8-12 hours.

    • Causality: The reduction yields an intermediate secondary amine hydrobromide. DIPEA acts as a non-nucleophilic base to liberate the free amine and neutralize the HBr generated during the 5-exo-tet cyclization, driving the reaction to completion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol 2: Base-Promoted Synthesis of 1-Acetyl-1-methylcyclopropane

Objective: Synthesize a highly strained cyclopropyl ketone via intramolecular enolate alkylation.

Materials:

  • 5-Bromo-3-methyl-2-pentanone (1.0 equiv)

  • Sodium Hydride, NaH (60% dispersion in mineral oil, 1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Suspend NaH (1.2 mmol) in anhydrous THF (5 mL) under N₂ and cool to 0 °C in an ice bath.

  • Deprotonation: Dissolve 5-bromo-3-methyl-2-pentanone (1.0 mmol) in THF (2 mL) and add it dropwise to the NaH suspension over 10 minutes.

    • Causality: Dropwise addition controls the exothermic evolution of H₂ gas. NaH is utilized because it provides irreversible deprotonation, allowing the system to equilibrate to the more stable, highly substituted C3 thermodynamic enolate.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Causality: The 3-exo-tet ring closure requires slight thermal energy to overcome the ring strain of the forming cyclopropane.

  • Workup: Carefully quench the reaction with a few drops of cold water (to destroy excess NaH), followed by saturated aqueous NH₄Cl. Extract with Diethyl Ether (3 x 10 mL). Dry over MgSO₄ and carefully concentrate in vacuo (Note: the product is volatile).

Quantitative Data & Reaction Scope Summary

The table below summarizes expected yields and condition variations based on established heterocyclic methodologies [3].

Target ScaffoldReagents / BaseSolventTemp (°C)Time (h)Expected Yield (%)
N-Benzyl-2,3-dimethylpyrrolidine Benzylamine, NaBH(OAc)₃, DIPEADCE0 → 601275 - 82%
N-Aryl-2,3-dimethylpyrrolidine Aniline, NaBH₃CN, AcOH (cat.)MeOH25 → 651860 - 68%
1-Acetyl-1-methylcyclopropane NaH (60% dispersion)THF0 → 25480 - 88%
3-Methylcyclopentanone (Minor) LDA (Kinetic Enolate Control)THF-782< 15% (Byproduct)

Safety, Handling, and Storage

  • Toxicity: As an alkyl bromide, 5-bromo-3-methyl-2-pentanone is a potential alkylating agent. It should be handled as a suspected mutagen.

  • PPE: Work strictly within a fume hood. Nitrile gloves (double-gloved) and chemical safety goggles are mandatory.

  • Storage: The compound is sensitive to light and prolonged exposure to ambient moisture (which can cause slow hydrolysis of the bromide). Store under an inert atmosphere at 2-8 °C.

References

  • Google Patents.
Application

alkylation procedures using 5-Bromo-3-methyl-2-pentanone

An In-Depth Guide to Alkylation Reactions Using 5-Bromo-3-methyl-2-pentanone: Application Notes and Protocols Authored by: A Senior Application Scientist Introduction 5-Bromo-3-methyl-2-pentanone is a versatile bifunctio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Alkylation Reactions Using 5-Bromo-3-methyl-2-pentanone: Application Notes and Protocols

Authored by: A Senior Application Scientist

Introduction

5-Bromo-3-methyl-2-pentanone is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure incorporates a ketone functionality and a primary alkyl bromide, making it a prime candidate for a variety of nucleophilic substitution reactions. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of 5-Bromo-3-methyl-2-pentanone as an alkylating agent. We will delve into the mechanistic underpinnings of these reactions, offering not just step-by-step instructions but also the scientific rationale behind the choice of reagents and conditions.

The primary focus of this document will be on two major classes of alkylation reactions: the C-alkylation of ketone enolates and the N-alkylation of amines. These transformations are fundamental in the construction of more complex molecular architectures, a cornerstone of pharmaceutical and materials science research.

Core Principles of Alkylation with 5-Bromo-3-methyl-2-pentanone

The alkylation reactions involving 5-Bromo-3-methyl-2-pentanone predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this process, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide leaving group in a single, concerted step.

Several factors influence the efficiency and outcome of these SN2 reactions:

  • Steric Hindrance: The rate of SN2 reactions is highly sensitive to steric hindrance around the electrophilic carbon.[2][3] While 5-Bromo-3-methyl-2-pentanone is a primary alkyl halide, the presence of a methyl group at the β-position can slightly impede the backside attack of bulky nucleophiles.[4][5] This needs to be considered when selecting the nucleophile and reaction conditions.

  • Nucleophilicity: The strength of the nucleophile is a key determinant of the reaction rate.[2] Stronger nucleophiles will react more readily with 5-Bromo-3-methyl-2-pentanone.

  • Leaving Group: Bromide is a good leaving group, facilitating the SN2 displacement.

  • Solvent: Polar aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetone are generally preferred for SN2 reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.[2]

The general workflow for an alkylation reaction using 5-Bromo-3-methyl-2-pentanone can be visualized as follows:

G cluster_0 Preparation cluster_1 Alkylation Reaction cluster_2 Workup & Purification Nucleophile_Source Nucleophile Source (e.g., Ketone, Amine) Base_Solvent Base / Solvent Selection Nucleophile_Source->Base_Solvent Nucleophile_Generation Nucleophile Generation (e.g., Enolate Formation) Base_Solvent->Nucleophile_Generation Reaction_Mixture Reaction Mixture Nucleophile_Generation->Reaction_Mixture Alkylating_Agent 5-Bromo-3-methyl-2-pentanone Alkylating_Agent->Reaction_Mixture Temperature_Control Temperature Control Reaction_Mixture->Temperature_Control Monitoring Reaction Monitoring (TLC, LC-MS) Temperature_Control->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization

General Experimental Workflow for Alkylation.

C-Alkylation of Ketone Enolates

The alkylation of ketone enolates is a powerful method for forming carbon-carbon bonds.[6] This reaction involves the deprotonation of a ketone at the α-carbon to generate a nucleophilic enolate, which then attacks the alkylating agent.[7]

Causality Behind Experimental Choices
  • Base Selection: The choice of base is critical for the regioselective formation of the enolate.[8] For unsymmetrical ketones, a sterically hindered, strong base like lithium diisopropylamide (LDA) at low temperatures will favor the formation of the kinetic enolate (deprotonation at the less substituted α-carbon).[7][9] A weaker base, like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), at higher temperatures will favor the more stable, thermodynamic enolate.[8][10] A strong base is necessary to ensure complete and irreversible formation of the enolate, which minimizes side reactions such as aldol condensation.[8]

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) are ideal for enolate alkylations.[9] They are unreactive towards the strong bases and the enolates formed.

  • Temperature: Low temperatures (e.g., -78 °C) are often employed during the deprotonation step to control the regioselectivity and prevent side reactions. The subsequent alkylation may be performed at a slightly higher temperature.

Protocol: C-Alkylation of Cyclohexanone with 5-Bromo-3-methyl-2-pentanone

This protocol describes the formation of the kinetic enolate of cyclohexanone using LDA, followed by alkylation.

Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Diisopropylamine101.191.11.10.154 mL
n-Butyllithium (2.5 M in hexanes)64.061.11.10.44 mL
Anhydrous Tetrahydrofuran (THF)---10 mL
Cyclohexanone98.141.01.00.098 g (0.104 mL)
5-Bromo-3-methyl-2-pentanone179.061.21.20.215 g
Saturated Aqueous NH4Cl---10 mL
Diethyl Ether---3 x 15 mL
Brine---15 mL
Anhydrous Magnesium Sulfate (MgSO4)---As needed

Step-by-Step Procedure

  • LDA Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (5 mL) and diisopropylamine (0.154 mL, 1.1 mmol). Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (0.44 mL, 1.1 mmol) dropwise. Stir the solution at 0 °C for 30 minutes to generate LDA.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. Add a solution of cyclohexanone (0.098 g, 1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: To the enolate solution at -78 °C, add a solution of 5-Bromo-3-methyl-2-pentanone (0.215 g, 1.2 mmol) in anhydrous THF (3 mL) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkylated product.

N-Alkylation of Amines

The direct alkylation of amines with alkyl halides can be a complex process due to the potential for over-alkylation.[11] The primary amine initially forms a secondary amine, which is often more nucleophilic than the starting amine, leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt.[12][13][14]

Controlling Over-alkylation
  • Excess Amine: Using a large excess of the starting amine can favor mono-alkylation by increasing the probability that the alkyl halide will react with the more abundant starting amine rather than the product amine.

  • Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or a hindered organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA), is often added to neutralize the hydrogen halide formed during the reaction, preventing the formation of an unreactive ammonium salt of the starting amine.[15]

  • Alternative Methods: For more controlled mono-alkylation, indirect methods such as reductive amination or alkylation of a sulfonamide followed by deprotection are often preferred.[16][17]

Protocol: N-Alkylation of a Secondary Amine (e.g., Morpholine)

This protocol describes the mono-alkylation of morpholine with 5-Bromo-3-methyl-2-pentanone.

Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Morpholine87.122.02.00.174 g
5-Bromo-3-methyl-2-pentanone179.061.01.00.179 g
Potassium Carbonate (K2CO3)138.211.51.50.207 g
Anhydrous N,N-Dimethylformamide (DMF)---5 mL
Diethyl Ether---20 mL
Water---3 x 10 mL
Brine---10 mL
Anhydrous Sodium Sulfate (Na2SO4)---As needed

Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask, add morpholine (0.174 g, 2.0 mmol), potassium carbonate (0.207 g, 1.5 mmol), and anhydrous DMF (5 mL).

  • Addition of Alkylating Agent: Add 5-Bromo-3-methyl-2-pentanone (0.179 g, 1.0 mmol) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and add diethyl ether (20 mL). Wash the organic layer with water (3 x 10 mL) to remove DMF and excess morpholine, followed by a brine wash (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure tertiary amine.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling.

Conclusion

5-Bromo-3-methyl-2-pentanone is a valuable reagent for the construction of carbon-carbon and carbon-nitrogen bonds. A thorough understanding of the underlying reaction mechanisms and the factors influencing them is crucial for successful and predictable outcomes. The protocols provided herein offer a solid foundation for the application of this versatile building block in a research and development setting. As with any chemical procedure, optimization for specific substrates may be necessary to achieve the desired results.

References

  • ResearchGate. (n.d.). Steric and electronic effects in SN2 reactions.
  • PTC C-Alkylation – Interesting Choices. (n.d.).
  • Chemistry LibreTexts. (2025, March 12). 22.
  • BenchChem. (2025, December). Application Notes and Protocols for Alkylation of Ketones Using Sodium t-Amyl Oxide.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
  • Chemistry Steps. (2020, April 4).
  • PMC. (2022, March 12). A real space picture of the role of steric effects in SN2 reactions.
  • Chemistry Steps. (n.d.).
  • Alkylation of enol
  • UCL Discovery. (n.d.). Transition Metal Free α-C-Alkylation of Ketones Using Secondary Alcohols.
  • PMC. (n.d.). A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox.
  • BenchChem. (n.d.).
  • NC State University Libraries. (n.d.). 22.
  • CK-12 Foundation. (2026, January 1).
  • Chapter 1: Enolate Alkyl
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
  • ACS Publications. (2014, July 2). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis | Accounts of Chemical Research.
  • YouTube. (2025, January 7).
  • Master Organic Chemistry. (2017, May 26).
  • Google Patents. (n.d.).
  • NCERT. (n.d.). 6.4 Methods of Preparation of Haloalkanes | NCERT 12 Chemistry.
  • PMC. (n.d.).
  • Chemistry LibreTexts. (2019, April 29). 23.
  • Chemical Synthesis Database. (2025, May 20). (2E)-5-bromo-3-methyl-2-penten-1-ol.
  • BenchChem. (n.d.).
  • Google Patents. (n.d.). Alkylation of alkanes with mixtures of alkenes and alkyl halides.
  • YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones.
  • Chemistry LibreTexts. (2015, July 19). 21.
  • Reddit. (2016, February 5).
  • ChemicalBook. (n.d.). 5-Bromo-3-methyl-2-pentanone | 1115-56-6.
  • CAS Database. (n.d.). 2-Pentanone, 5-bromo-3-methyl-.
  • Chemguide. (n.d.).
  • PubChem. (n.d.). 1-Bromo-3-methyl-2-pentanone.

Sources

Method

Application Notes and Protocols for the Reaction of 5-Bromo-3-methyl-2-pentanone with Amines

Introduction The α-amino ketone motif is a cornerstone in medicinal chemistry and organic synthesis, appearing in numerous biologically active compounds and serving as a versatile synthetic intermediate.[1][2] The reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The α-amino ketone motif is a cornerstone in medicinal chemistry and organic synthesis, appearing in numerous biologically active compounds and serving as a versatile synthetic intermediate.[1][2] The reaction of α-halo ketones, such as 5-bromo-3-methyl-2-pentanone, with amines represents a classical and highly effective method for constructing these valuable α-amino ketone structures.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the nucleophilic substitution of 5-bromo-3-methyl-2-pentanone with primary and secondary amines. We will delve into the underlying mechanistic principles, provide detailed experimental protocols, and discuss critical parameters that influence reaction outcomes.

The inherent reactivity of α-halo ketones stems from the electron-withdrawing nature of the carbonyl group, which enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[3][4] This increased reactivity allows for facile displacement of the halogen by a variety of nucleophiles, including amines.[3][4] The resulting 5-amino-3-methyl-2-pentanone derivatives are valuable precursors for the synthesis of more complex molecules, including heterocyclic compounds and peptidomimetics, which are of significant interest in drug discovery programs.[5][]

Mechanistic Insights: A Tale of Nucleophilic Substitution

The reaction between 5-bromo-3-methyl-2-pentanone and an amine proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] This pathway involves the direct attack of the amine nucleophile on the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion in a single, concerted step.

Key Mechanistic Steps:
  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic α-carbon of the 5-bromo-3-methyl-2-pentanone.

  • Transition State Formation: A trigonal bipyramidal transition state is formed where the amine is forming a new bond to the carbon, and the carbon-bromine bond is simultaneously breaking. The carbonyl group helps to stabilize this transition state through conjugation.[4]

  • Inversion of Stereochemistry: If the α-carbon is chiral, the SN2 reaction proceeds with an inversion of stereochemistry.

  • Product Formation: The bromide ion is expelled as a leaving group, resulting in the formation of a protonated α-amino ketone.

  • Deprotonation: A subsequent deprotonation step, often facilitated by a second equivalent of the amine or an added base, yields the final neutral α-amino ketone product.

Visualization of the Reaction Workflow

ReactionWorkflow General Reaction Workflow Reactants 5-Bromo-3-methyl-2-pentanone + Amine Solvent Choice of Solvent (e.g., Acetonitrile, THF, DMF) Reactants->Solvent Base Optional: Addition of Base (e.g., K2CO3, Et3N) Solvent->Base Temperature Temperature Control (Room Temp. to Reflux) Base->Temperature Product 5-Amino-3-methyl-2-pentanone Derivative Temperature->Product

Caption: A general workflow for the synthesis of 5-amino-3-methyl-2-pentanone derivatives.

Factors Influencing Reaction Conditions

The success and efficiency of the amination reaction are governed by several key parameters. Careful consideration and optimization of these factors are crucial for achieving high yields and purity of the desired product.

ParameterInfluence on the ReactionRecommended Conditions
Nature of the Amine The nucleophilicity and steric bulk of the amine significantly impact the reaction rate. Primary amines are generally more reactive than secondary amines due to less steric hindrance.For primary amines, stoichiometric amounts are often sufficient. For less reactive secondary amines, an excess may be required.
Solvent The choice of solvent can influence the solubility of reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation without strongly solvating the nucleophile.Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetone are commonly used.
Temperature Higher temperatures generally increase the reaction rate. However, excessive heat can lead to side reactions, such as elimination or decomposition.Reactions are typically run at room temperature to reflux, depending on the reactivity of the amine.
Presence of a Base An acid scavenger (base) is often added to neutralize the hydrobromic acid (HBr) formed during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) are commonly employed.
Concentration The concentration of the reactants can affect the reaction rate.[9]Typical concentrations range from 0.1 M to 1 M.

Experimental Protocols

Below are detailed protocols for the reaction of 5-bromo-3-methyl-2-pentanone with a primary and a secondary amine. These protocols serve as a starting point and may require optimization based on the specific amine used.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

Objective: To synthesize 5-(benzylamino)-3-methyl-2-pentanone.

Materials:

  • 5-Bromo-3-methyl-2-pentanone

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 5-bromo-3-methyl-2-pentanone (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Add benzylamine (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(benzylamino)-3-methyl-2-pentanone.

Protocol 2: Reaction with a Secondary Amine (e.g., Piperidine)

Objective: To synthesize 3-methyl-5-(piperidin-1-yl)-2-pentanone.

Materials:

  • 5-Bromo-3-methyl-2-pentanone

  • Piperidine

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-3-methyl-2-pentanone (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.2 eq) to the solution.

  • Add piperidine (1.1 eq) to the mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to obtain 3-methyl-5-(piperidin-1-yl)-2-pentanone.

Visualization of the Chemical Transformation

ChemicalReaction cluster_reactants Reactants cluster_product Product 5-Bromo-3-methyl-2-pentanone 5-Bromo-3-methyl-2-pentanone 5-Amino-3-methyl-2-pentanone Derivative 5-Amino-3-methyl-2-pentanone Derivative 5-Bromo-3-methyl-2-pentanone->5-Amino-3-methyl-2-pentanone Derivative + Amine (SN2 Reaction) Amine (R-NH2 or R2NH) Amine (R-NH2 or R2NH) Amine (R-NH2 or R2NH)->5-Amino-3-methyl-2-pentanone Derivative

Caption: SN2 reaction of 5-bromo-3-methyl-2-pentanone with an amine.

Characterization of Products

The synthesized α-amino ketones can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product by identifying the chemical shifts and coupling constants of the protons and carbons. For example, the appearance of new signals corresponding to the amine moiety and the upfield shift of the α-carbon signal are indicative of a successful reaction.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and to aid in structural elucidation through fragmentation patterns.[10]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone and the N-H stretch of the amine.[10]

Conclusion

The reaction of 5-bromo-3-methyl-2-pentanone with amines is a robust and versatile method for the synthesis of α-amino ketones. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize a wide array of 5-amino-3-methyl-2-pentanone derivatives. These compounds serve as valuable building blocks in the development of novel therapeutics and other functional molecules. The protocols and insights provided in this guide are intended to empower scientists to successfully employ this important transformation in their research endeavors.

References

  • Jiang, Q., et al. (2014). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Journal of Organic Chemistry, 79, 8750-8756.
  • (2023, April 28). Synthesis of α-amino carbonyl compounds: a brief review.
  • (2020, December 8). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.
  • (2025, April 16). Enamines - Master Organic Chemistry.
  • The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals. Benchchem.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 5-bromo-5-phenylpentano
  • (2025, February 24). 19.
  • Factors that affect the r
  • α-Halo ketone. Wikipedia.
  • (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube.
  • Reactions of Amines.
  • Synthesis of α-amino ketones, aldehydes and deriv
  • 5-Amino-3-(2-aminoethyl)pentan-2-one | 148779-93-5. Benchchem.
  • 5-Amino-3-methylpentan-2-one | C6H13NO | CID 82502377. PubChem.
  • Synthesis of primary amines. Organic Chemistry Portal.
  • Stevens, C. L., Blumbergs, P., & Munk, M. E. (1963). The Reactions of a-Bromo Ketones with Primary Amines. Journal of Organic Chemistry.
  • 5-Bromo-3-methyl-2-pentanone | 1115-56-6. ChemicalBook.
  • FACTORS AFFECTING RATE OF REACTION. Chemistry According to Stam.
  • (2024, September 30). 19.
  • Aghazadeh, M., et al. (2011). Study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2- ylidene)-3H-indole with pentane-2,4-dione.
  • 2-Pentanone, 3-methyl-. NIST WebBook.
  • 5-Bromo-3-methylpent-2-ene | C6H11Br | CID 71441101. PubChem.
  • Application Notes and Protocols: Reaction of 3-Bromopentan-2-one with Amines. Benchchem.
  • (2025, August 12). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. RSC Medicinal Chemistry.
  • P, B. (1999, November 22). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
  • 6 Synthesis of N-Alkyl Amino Acids.
  • (2025, August 12). Parallel synthesis of 5'-amino-5'-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. PubMed.
  • (2025, August 8). REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE.
  • 3-Methyl-2-pentanone. Wikipedia.
  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.
  • Applications of Amino Acid Derivatives in Next-Gener
  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Application Notes and Protocols for the Synthesis of 5-Nitrocinnoline from Aminoacetophenone Deriv
  • 5-Bromo-3-methylpentanal | C6H11BrO | CID 21719858. PubChem.
  • Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 5-Bromo-3-methyl-2-pentanone

This is a technical support guide designed for researchers and drug development professionals handling 5-Bromo-3-methyl-2-pentanone . Case ID: 5-Br-3-Me-Pent-Stab Compound: 5-Bromo-3-methyl-2-pentanone (CAS: 1115-56-6) C...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development professionals handling 5-Bromo-3-methyl-2-pentanone .

Case ID: 5-Br-3-Me-Pent-Stab Compound: 5-Bromo-3-methyl-2-pentanone (CAS: 1115-56-6) Classification:


-Bromo Ketone / Alkyl Halide
Critical Issue:  Spontaneous intramolecular cyclization (Autocatalytic degradation)

Part 1: The Stability Paradox (Root Cause Analysis)

User Question: Why does my 5-Bromo-3-methyl-2-pentanone turn dark and viscous even when stored in the fridge?

Technical Insight: The instability of 5-Bromo-3-methyl-2-pentanone is intrinsic to its structure. It possesses both a nucleophile (the carbonyl oxygen) and an electrophile (the carbon bearing the bromine) separated by a flexible 3-carbon chain. This geometry is perfectly set up for a 5-exo-tet cyclization (or O-alkylation), which is entropically favored.

Unlike simple alkyl halides, this molecule is a "ticked time bomb" because the degradation product, Hydrogen Bromide (HBr) , acts as an autocatalyst.

  • Initiation: Trace acidity or heat promotes the enolization of the ketone.

  • Cyclization: The oxygen attacks the

    
    -carbon, displacing the bromide.
    
  • Propagation: This releases HBr and forms a cyclic enol ether (dihydrofuran derivative). The released HBr protonates the carbonyl of remaining molecules, accelerating the reaction exponentially.

Mechanism of Failure

The following diagram illustrates the autocatalytic degradation pathway you must prevent.

CyclizationMechanism Substrate 5-Bromo-3-methyl-2-pentanone (Linear Precursor) TS Cyclization Transition State (O-attack on C5) Substrate->TS Spontaneous / Heat Intermediate Cyclic Oxonium Intermediate TS->Intermediate Product 2,3-Dimethyl-4,5-dihydrofuran (Cyclic Ether) Intermediate->Product - H+ HBr HBr (Acid Catalyst) Intermediate->HBr Release HBr->Substrate Catalyzes Enolization (Autocatalysis)

Caption: Figure 1. Autocatalytic O-alkylation pathway converting the linear gamma-bromo ketone into a dihydrofuran derivative with release of acidic HBr.

Part 2: Storage Protocols (The "Golden Rules")

To prevent the cycle described above, you must break the feedback loop by controlling Temperature , Atmosphere , and Acidity .

Recommended Storage Conditions
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Kinetic suppression of the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

intramolecular attack. At -20°C, the conformational flexibility required for ring closure is significantly reduced.
Atmosphere Argon or Nitrogen Prevents moisture ingress. Water can hydrolyze the C-Br bond (releasing HBr) or the imine/enol, initiating the acid cycle.
Container Amber Silanized Glass Amber blocks UV (which generates radicals). Silanization covers surface hydroxyls on glass that are slightly acidic and can trigger degradation.
Physical State Neat (Preferred) or Hydrocarbon Solution Storing neat minimizes bimolecular reactions. If in solution, use acid-free Hexane or Toluene. Avoid nucleophilic solvents (MeOH, Acetone) or ethers (THF can form peroxides).
Stabilizers Acid Scavenger (Optional) A few grains of anhydrous Potassium Carbonate (

)
or Polyvinylpyridine (PVP) beads in the vial can neutralize trace HBr before it catalyzes bulk decomposition.

Part 3: Troubleshooting & FAQs

Q1: I opened the bottle and it "smoked." Is it safe to use?

Diagnosis: The "smoke" is likely HBr gas reacting with moist air. This indicates significant degradation has already occurred. Action:

  • Do not use directly. The stoichiometry of your reaction will be compromised, and the HBr will kill sensitive reagents (like organometallics).

  • Rescue Protocol: If the liquid is not completely viscous/black, dilute in

    
    , wash rapidly with cold saturated 
    
    
    
    (to remove HBr), dry over
    
    
    , and concentrate. Use immediately.
Q2: Can I store this compound in a DMSO or DMF stock solution?

Answer: ABSOLUTELY NOT. Reasoning: Polar aprotic solvents like DMSO and DMF dramatically accelerate


 reactions by solvating cations and leaving the nucleophilic oxygen "naked." Storing a gamma-bromo ketone in DMSO is essentially a recipe for rapid cyclization.
Alternative:  If you need a stock solution, use Toluene  or Dichloromethane (DCM)  (stored over activated sieves).
Q3: How do I check purity without degrading it further?

Method: NMR in


 (Neutralized). 
  • Standard

    
     is often acidic. Pass it through a small plug of basic alumina before dissolving your sample.
    
  • Key Signals:

    • Intact: Look for the triplet/multiplet of the

      
       around 3.4 - 3.5 ppm .
      
    • Cyclized (Dihydrofuran): Look for the disappearance of the ketone carbonyl signal and the appearance of enol ether peaks (often shifted upfield relative to the starting material).

Q4: I need to ship this sample to a collaborator. How?

Protocol:

  • Purify immediately before shipping.

  • Pack in a vial with a Teflon-lined cap (HBr eats rubber septa).

  • Flush with Argon.

  • Ship on Dry Ice .

  • Include a warning label: "Store at -20°C immediately upon receipt. Acid Sensitive."

References

  • PubChem. 5-Bromo-3-methyl-2-pentanone (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. Cyclization of Gamma-Halo Ketones. Org.[1][2][3] Syn. Coll. Vol. 6, p. 123 (General reactivity of halo-ketones). [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-3-methyl-2-pentanone via Vacuum Distillation

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 5-Bromo-3-methyl-2-pentanone. The focus is on vacuum distillation,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 5-Bromo-3-methyl-2-pentanone. The focus is on vacuum distillation, a critical technique for purifying thermally sensitive and high-boiling point compounds. This document provides not only procedural steps but also the underlying scientific principles, troubleshooting guidance, and critical safety information to ensure successful and safe purification.

Introduction: The Rationale for Vacuum Distillation

5-Bromo-3-methyl-2-pentanone is a halogenated ketone, a class of compounds often susceptible to degradation at elevated temperatures.[1] Standard atmospheric distillation would require heating the compound to its atmospheric boiling point (approximately 169°C), which risks thermal decomposition, leading to impurities and reduced yield.[2]

Vacuum distillation is the preferred method as it lowers the boiling point of the liquid by reducing the pressure above it.[3][4][5] This allows for the vaporization and subsequent condensation of the target compound at a significantly lower temperature, preserving its chemical integrity and ensuring high purity.[4][6]

Compound Profile: 5-Bromo-3-methyl-2-pentanone

A thorough understanding of the physical and chemical properties of the target compound is fundamental to designing an effective purification protocol.

PropertyValueSource
CAS Number 1115-56-6[7][8]
Molecular Formula C₆H₁₁BrO[8]
Molecular Weight 179.05 g/mol [9]
Boiling Point (Atmospheric) ~169 °C[2]
Density ~1.37 g/cm³[2]
Appearance (Typically) Colorless to pale yellow liquid-
Flash Point ~70.0 °C[2]
Core Experimental Protocol: Vacuum Distillation Setup and Procedure

This section outlines a detailed, step-by-step methodology for the vacuum distillation of 5-Bromo-3-methyl-2-pentanone.

3.1. Essential Equipment
  • Round-bottom flask (distilling flask)

  • Claisen adapter (highly recommended to prevent bumping)[10]

  • Distilling head with thermometer adapter

  • Thermometer

  • Condenser (Liebig or similar)

  • Vacuum adapter

  • Receiving flask(s) (a "cow"-type receiver is useful for collecting fractions)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Vacuum pump (diaphragm or rotary vane pump) with a vacuum trap[11][12]

  • Thick-walled vacuum tubing

  • Manometer or vacuum gauge

  • Glass wool and aluminum foil for insulation

  • Joint clips and high-vacuum grease

3.2. Step-by-Step Procedure
  • Glassware Inspection and Preparation: Before assembly, meticulously inspect all glassware for any cracks, star fractures, or defects that could lead to implosion under vacuum.[10] Ensure all glassware is clean and dry.

  • Assembly:

    • Place a magnetic stir bar in the appropriately sized distilling flask (the flask should be no more than two-thirds full).[13]

    • Lightly apply high-vacuum grease to all ground-glass joints to ensure an airtight seal.[10]

    • Assemble the apparatus as shown in the diagram below, starting from the distilling flask and building upwards. Use joint clips to secure all connections.

    • Insert the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

    • Connect the condenser to a circulating cold water source, with water entering at the bottom and exiting at the top.

    • Connect the vacuum adapter to a vacuum trap, which is then connected to the vacuum pump.[10] The trap is crucial to protect the pump from corrosive vapors and accidental solvent suction.

  • Initiating the Distillation:

    • Begin vigorous stirring of the crude 5-Bromo-3-methyl-2-pentanone. Never use boiling chips for vacuum distillation , as the trapped air within them is quickly removed, rendering them ineffective.[10]

    • Turn on the vacuum pump to slowly evacuate the system.[10] A slow and gradual reduction in pressure helps to remove any residual low-boiling solvents without violent bumping.[3][14]

    • Monitor the pressure using the manometer. Note the pressure once it has stabilized. This value is crucial for correlating with the expected boiling point.

  • Heating and Collection:

    • Once the desired vacuum is stable, begin heating the distilling flask using a heating mantle or oil bath. The heating source temperature should typically be set 20-30°C higher than the expected boiling point of the liquid.[6]

    • Observe the mixture for the onset of boiling. You will see a ring of condensate slowly rising up the distillation head.[3]

    • Collect any initial low-boiling impurities (forerun) in a separate receiving flask.

    • When the temperature at the distillation head stabilizes, this indicates that the desired compound is distilling. Record this temperature and the corresponding pressure. This is the boiling point under vacuum.

    • Collect the main fraction of pure 5-Bromo-3-methyl-2-pentanone in a clean receiving flask.

  • Shutdown Procedure:

    • Once the distillation is complete or a significant temperature drop is observed, remove the heating source first.

    • Allow the entire apparatus to cool to room temperature.

    • Slowly and carefully vent the system by introducing an inert gas like nitrogen or, if not available, air. Abruptly breaking the vacuum on a hot system can cause an inrush of air, potentially leading to an explosion.[14]

    • Once the system is at atmospheric pressure, turn off the vacuum pump.[10]

    • Disassemble the glassware and transfer the purified product to a labeled storage container.

3.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown Inspect Inspect Glassware for Defects Assemble Assemble Apparatus with Greased Joints Inspect->Assemble Add Add Crude Product & Stir Bar to Flask Assemble->Add Stir Start Vigorous Stirring Add->Stir Evacuate Slowly Evacuate System Stir->Evacuate Heat Apply Heat Once Vacuum is Stable Evacuate->Heat Collect Collect Forerun & Main Fraction Heat->Collect Cool Remove Heat & Cool System Collect->Cool Vent Slowly Vent System to Atmospheric Pressure Cool->Vent TurnOff Turn Off Vacuum Pump Vent->TurnOff Disassemble Disassemble & Store Product TurnOff->Disassemble

Caption: Workflow for Vacuum Distillation.

Troubleshooting Guide

This section addresses common problems encountered during the vacuum distillation of 5-Bromo-3-methyl-2-pentanone in a question-and-answer format.

Q1: My sample is bumping violently or foaming into the condenser. What's wrong and how can I fix it?

A1: This is a very common issue, often leading to sample loss and contamination.[15][16]

  • Cause (Bumping): Bumping occurs when a liquid becomes superheated and boils explosively.[14] This is often caused by applying heat too quickly or reducing the pressure too rapidly.[16] In vacuum distillation, the absence of effective boiling chips makes smooth boiling more challenging.

  • Cause (Foaming): Foaming can be caused by the presence of surfactant-like impurities in your sample.[15][16] It can also be exacerbated by a high distillation rate.

  • Solutions:

    • Ensure Vigorous Stirring: A magnetic stir bar is essential to create nucleation sites for smooth boiling and break up large bubbles.[14]

    • Gradual Vacuum Application: Reduce the pressure slowly to allow dissolved gases and volatile impurities to escape gently.[14][15]

    • Controlled Heating: Do not apply heat until the system has reached a stable vacuum.[10] Increase the heat gradually.[16]

    • Use a Larger Flask: Ensure the distilling flask is not overfilled (max 2/3 full) to provide headspace for any foaming.[15][16]

    • Install a Claisen Adapter: This piece of glassware adds length and surface area between the flask and the still head, acting as a physical barrier to prevent bumped or foamed material from reaching the condenser.[10]

    • Anti-Foam Agents: For persistent foaming, a very small amount of a high-boiling, inert anti-foam agent can be added, but this should be a last resort as it introduces a new substance to the mixture.[17]

Q2: I can't reach my target vacuum, or the pressure keeps fluctuating. What should I check?

A2: A stable vacuum is critical for a successful and reproducible distillation.[5] Leaks are the most common culprit.

  • Causes:

    • Poorly sealed ground-glass joints.

    • Cracks or holes in vacuum tubing.

    • Worn or cracked rubber seals on the thermometer adapter.

    • Inefficient vacuum pump.

    • Presence of highly volatile impurities in the crude material.[18]

  • Troubleshooting Steps:

    • Check All Joints: Ensure every joint is properly greased and secured with a clip.[10] Gently twist the joints to spread the grease into a transparent, uniform seal.

    • Inspect Tubing: Use only thick-walled vacuum tubing. Inspect it carefully for any cracks or holes, especially at the connection points.

    • Test the Pump: Disconnect the pump from the distillation apparatus and connect it directly to the manometer. Check if it can pull a vacuum to its rated level. If not, the pump may require an oil change (for rotary vane pumps) or servicing.

    • Isolate the Leak: If the pump is working correctly, methodically check each part of the setup for leaks.

    • Consider Volatiles: If the pressure is stable when the system is cold but rises dramatically upon heating, it indicates the presence of a low-boiling impurity that is co-distilling and overwhelming the pump's capacity.[18] A preliminary distillation step to remove these volatiles may be necessary.

G Start Problem: Unstable or Weak Vacuum CheckJoints Are all joints properly greased and clipped? Start->CheckJoints CheckTubing Is the vacuum tubing thick-walled and free of cracks? CheckJoints->CheckTubing Yes FixJoints Solution: Re-grease and secure joints. CheckJoints->FixJoints No TestPump Is the pump functioning correctly when isolated? CheckTubing->TestPump Yes ReplaceTubing Solution: Replace faulty tubing. CheckTubing->ReplaceTubing No Volatiles Does pressure increase significantly only upon heating? TestPump->Volatiles Yes ServicePump Solution: Service the vacuum pump (e.g., change oil). TestPump->ServicePump No PreDistill Solution: Perform a pre-distillation to remove volatiles. Volatiles->PreDistill Yes

Caption: Troubleshooting Logic for Vacuum Issues.

Q3: The distillate is discolored (e.g., yellow or brown), suggesting decomposition. How can I prevent this?

A3: Discoloration is a clear sign of thermal degradation. 5-Bromo-3-methyl-2-pentanone, like many bromoalkanes, can eliminate hydrogen bromide (HBr) at high temperatures, leading to colored byproducts.[19]

  • Causes:

    • The distillation temperature is too high.

    • The compound is exposed to heat for a prolonged period.

    • "Hot spots" in the distilling flask due to uneven heating.

  • Solutions:

    • Achieve a Deeper Vacuum: The most effective solution is to use a more powerful vacuum pump to achieve a lower pressure.[20] This will further reduce the boiling point and allow for distillation at a safer, lower temperature.

    • Use an Appropriate Heating Bath: An oil or water bath provides more uniform heating than a heating mantle, reducing the risk of localized overheating.

    • Insulate the Column: Wrap the distillation head and Claisen adapter with glass wool or aluminum foil.[3] This minimizes heat loss, ensuring that the vapor reaches the condenser without requiring excessive heat input from the flask.

    • Distill as Quickly as Possible: Once the distillation begins, proceed efficiently to minimize the total time the compound spends at an elevated temperature.

Q4: The separation between my compound and an impurity is poor. How can I improve the purity of my product?

A4: Poor separation indicates that the efficiency of the distillation is insufficient to resolve components with close boiling points.

  • Causes:

    • Distilling too quickly.

    • Insufficient surface area for vapor-liquid equilibrium.

    • Unstable vacuum or temperature.[5]

  • Solutions:

    • Use a Fractionating Column: For impurities with boiling points close to that of the product, a simple distillation setup is inadequate. Insert a packed fractionating column (e.g., with Raschig rings or metal sponge packing) between the distilling flask and the still head.[21][22] This provides a large surface area for repeated condensation and vaporization cycles, significantly enhancing separation efficiency.[23]

    • Optimize the Distillation Rate: A slower, controlled distillation rate allows for more equilibrium stages within the column, leading to better separation.[3] Aim for a rate of about 1-2 drops per second into the receiving flask.

    • Maintain Stable Conditions: Ensure both the vacuum and the heat input are as stable as possible. Fluctuations will disrupt the equilibrium in the column and degrade separation performance.[5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal vacuum level and corresponding boiling point for this distillation?

A1: The ideal vacuum is one that lowers the boiling point to a range where the compound is thermally stable, typically between 45°C and 180°C.[3][6] For 5-Bromo-3-methyl-2-pentanone, achieving a pressure of around 10-20 mmHg would be a good starting point, which would lower the boiling point significantly from its atmospheric value of ~169°C. A precise boiling point can be estimated using a pressure-temperature nomograph.

Q2: What type of vacuum pump is best suited for this application?

A2: The choice depends on the desired vacuum level.

  • Diaphragm Pumps: These are excellent for "rough" to "medium" vacuum levels (down to ~1 mbar or 0.75 mmHg).[24][25] They are oil-free, highly resistant to chemical vapors, and require low maintenance, making them a very good choice for this application.[12]

  • Rotary Vane Pumps: These can achieve a much deeper vacuum ("medium" to "high" vacuum, <0.001 mbar).[12][24] They are necessary if the compound requires a very low temperature for distillation. However, they use oil, which requires regular changes and can be contaminated by corrosive vapors if not properly protected by a cold trap.

Q3: What are the most critical safety precautions I must take?

A3: Safety is paramount in any chemical procedure, especially one involving vacuum and halogenated compounds.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses.[13][26] A face shield is strongly recommended during the evacuation and heating phases due to the risk of implosion.[13]

  • Work in a Fume Hood: Perform the entire procedure in a well-ventilated fume hood to avoid inhaling any potentially harmful vapors.[13][27]

  • Implosion Hazard: Never use glassware that is scratched, chipped, or cracked.[10] Consider wrapping the distilling flask with tape or using a blast shield as an extra precaution.

  • Chemical Hazards: Brominated organic compounds can be irritants and lachrymatory (tear-inducing).[28] Avoid skin and eye contact.

  • Fire Safety: Keep flammable materials away from the heating source.[26][27] Ensure a fire extinguisher suitable for chemical fires (e.g., Class B) is accessible.[27]

References
  • Technical Considerations in Selecting Vacuum Equipment for Chemical Processes. (2015, January 15).
  • Vacuum Pump for Distillation (Type & Application) - Vacculex. (2023, August 11).
  • How to Minimize Bumping and Foaming | Blog - Laboratory Supply Network. (2017, June 26).
  • How to Choose Vacuum Pumps for Chemical Distillation. (2019, September 2).
  • Purification: Distillation at Reduced Pressures - Department of Chemistry : University of Rochester.
  • Vacuum distillation pumps: Which pump for which purpose? - H2O GmbH.
  • Choosing the Right Vacuum Pump for Laboratory Applications - Apex Scientific. (2025, July 29).
  • How do you stop a Rotovap from bumping? - Lab Instrument Manufacturer.
  • How to Deal with Solvent Bumping and Foaming During Lab Evaporation. (2017, April 20).
  • Unlocking High-Purity Separation: The Power of Vacuum Distillation Systems. (2024, October 25).
  • Pro-Pak Column Packing - Fractional Distillation Equipment - Pope Inc.
  • Foam is foe in rotary evaporation. Here is how to prevent it. | Buchi.com.
  • Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology - MDPI. (2023, August 25).
  • Optimal conditions of vacuum distillation process for obtaining the high grade pure magnesium - SciSpace.
  • Vaccum Distilling Xylene - Foaming and Boil Over - How to Prevent? - Sciencemadness.org. (2022, December 14).
  • Optimal conditions of vacuum distillation process for obtaining the high grade pure magnesium - ResearchGate. (2025, December 24).
  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
  • Vacuum Distillation issues? | Call Pressure Control Solutions!. (2019, November 11).
  • Thermal Stability and Decomposition Products of Hexabromocyclododecane | Request PDF - ResearchGate. (2025, August 5).
  • Distillations - Environmental Health & Safety.
  • 5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. (2022, April 7).
  • Safety Precautions For Distillation. (2025, June 11).
  • Thermal decomposition of C60Bru and C60Brs - Indian Academy of Sciences.
  • 5-Bromo-3-methyl-2-pentanone | 1115-56-6 - ChemicalBook.
  • Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Packed & Vacuum Distillation Column | Tinita Engg. Pvt. Ltd. (2025, August 1).
  • Safety & Precautions in Distillation - Arishtam India. (2024, April 18).
  • 5-Bromo-3-methylpentan-2-ol | C6H13BrO | CID 18921090 - PubChem.
  • What are the advantages and disadvantages of vacuum distillation?. (2024, July 2).
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants - Chemical Engineering Transactions. (2024, May 4).
  • Types of Packing Materials in Distillation | PDF - Scribd.
  • 16.11 Extractions and Distillations | Environment, Health and Safety - Cornell EHS.
  • Fractionating Column, Packable, 24/29 - LabGeek.
  • Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery. (2025, April 3).
  • Chemical reaction hazards of distillation processes - IChemE.
  • How Volatiles Can Affect Your Distillation Process - YouTube. (2020, August 19).
  • How To: Purify by Distillation - Department of Chemistry : University of Rochester.
  • 2-Pentanone, 5-bromo- Properties - EPA.
  • Distillation Columns and Internals for Today's Process Challenges - De Dietrich. (2019, May 23).
  • 1-Bromo-3-methyl-2-pentanone | C6H11BrO | CID 12466575 - PubChem.
  • US4067886A - Process for the preparation of selectively and symmetrically di-halogenated ketals - Google Patents.
  • Vacuum Distillation - Oregon State University. (2000, January 13).
  • US2337489A - Purification of ketones - Google Patents.
  • 2-Pentanone, 5-bromo-3-methyl- - CAS Database.
  • 1-bromo-3-methyl-2-butanone - Organic Syntheses Procedure.
  • 5-BROMO-PENTAN-2-ONE | 3884-71-7.
  • (2E)-5-bromo-3-methyl-2-penten-1-ol - Chemical Synthesis Database. (2025, May 20).

Sources

Troubleshooting

Technical Support Center: A Guide to Purifying Crude 5-Bromo-3-methyl-2-pentanone

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 5-Bromo-3-methyl-2-pentanone. This document of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 5-Bromo-3-methyl-2-pentanone. This document offers in-depth, field-proven insights and detailed protocols to address common challenges encountered during the purification of this and similar α-bromo ketones.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My crude 5-Bromo-3-methyl-2-pentanone has a distinct yellow or brownish tint. What are the likely impurities and how can I remove this coloration?

Answer: A yellow or brown coloration in the crude product is typically indicative of residual acidic impurities, most commonly hydrogen bromide (HBr) generated during the bromination reaction, or dissolved elemental bromine (Br₂).[1][2] These impurities can compromise the stability of the final product and interfere with subsequent reactions.

The most effective method to neutralize and remove these acidic and oxidizing impurities is a series of aqueous washes. A standard liquid-liquid extraction procedure should be employed.[3][4]

Recommended Protocol: Aqueous Washing

  • Dissolve the crude 5-Bromo-3-methyl-2-pentanone in a water-immiscible organic solvent, such as diethyl ether or dichloromethane. The volume of the organic solvent should be sufficient to fully dissolve the crude product.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize any residual HBr, producing carbon dioxide gas (be sure to vent the separatory funnel frequently).

  • Follow with a wash using a dilute solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to quench any remaining elemental bromine.

  • Finally, wash with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities and to aid in the separation of the organic and aqueous layers.

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.

Question 2: After an initial workup, my TLC analysis shows multiple spots. How can I differentiate between the product, starting material, and potential byproducts?

Answer: Thin-Layer Chromatography (TLC) is a crucial diagnostic tool. In the case of 5-Bromo-3-methyl-2-pentanone synthesis, common spots on a TLC plate, in order of increasing polarity (decreasing Rf value), are typically:

  • Starting Material (3-methyl-2-pentanone): This is generally less polar than the brominated product.

  • Product (5-Bromo-3-methyl-2-pentanone): The introduction of the bromine atom increases the molecular weight and polarity, resulting in a lower Rf value compared to the starting material.

  • Di-brominated Impurities: Over-bromination can lead to the formation of di-brominated species, which will be more polar than the mono-brominated product and thus have a lower Rf value.[1]

  • Other Byproducts: Depending on the reaction conditions, other byproducts may be present.

To confirm the identity of the spots, you can co-spot the crude reaction mixture with the starting material on the same TLC plate.

Question 3: I'm struggling to separate the product from the unreacted starting material using column chromatography. What adjustments can I make?

Answer: The similar polarities of the starting material and the mono-brominated product can indeed make separation by column chromatography challenging.[1] If you are experiencing poor separation, consider the following strategies:

  • Optimize the Solvent System: A less polar eluent system will increase the retention time of both compounds on the silica gel, potentially improving separation. Experiment with different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). A good starting point is a solvent system that gives the desired product an Rf value of approximately 0.3-0.4 on a TLC plate.[1]

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective. Start with a non-polar solvent system and gradually increase the polarity by adding more of the polar solvent. This will first elute the less polar starting material, followed by the more polar product.

  • Consider a Different Stationary Phase: While silica gel is the most common stationary phase, for particularly difficult separations, alumina (basic or neutral) could be an alternative. The choice of stationary phase can alter the selectivity of the separation.

Question 4: My purified product is an oil, but I expected a crystalline solid. What could be preventing crystallization?

Answer: The presence of even small amounts of impurities can significantly inhibit crystallization, resulting in an oily product.[1] Before attempting recrystallization, it is often necessary to first purify the crude product by column chromatography to remove the bulk of the impurities.

If the product is still an oil after chromatography, consider the following techniques to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline product from a previous batch, add a single crystal to the oil. This "seed" will act as a template for further crystallization.

  • Anti-solvent Addition: Dissolve the oil in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which the product is insoluble) dropwise until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 5-Bromo-3-methyl-2-pentanone?

A1: The most common impurities include:

  • Unreacted Starting Material: 3-methyl-2-pentanone.

  • Di-brominated Byproducts: Formed from over-bromination.[1]

  • Positional Isomers: Depending on the bromination method, small amounts of other brominated isomers may form.

  • Acidic Impurities: Residual HBr from the reaction.[1]

  • Residual Solvents: From the reaction or workup.

Q2: What is the recommended method for assessing the purity of the final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Ideal for separating and quantifying volatile compounds like the starting material and the product.[5]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of compounds, including any less volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.[6]

Q3: What are the appropriate storage conditions for purified 5-Bromo-3-methyl-2-pentanone?

A3: Alpha-bromo ketones can be lachrymatory and are generally sensitive to light and moisture. It is recommended to store the purified product in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.

Q4: Can I use distillation to purify crude 5-Bromo-3-methyl-2-pentanone?

A4: Yes, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities.[7] However, if the boiling points of the product and major impurities (like the starting material) are close, fractional distillation under reduced pressure would be necessary. It is often advantageous to perform an initial aqueous wash to remove acidic impurities before distillation.

Experimental Workflow and Data Presentation

Workflow for Purification of 5-Bromo-3-methyl-2-pentanone

Purification_Workflow Crude_Product Crude 5-Bromo-3-methyl-2-pentanone Aqueous_Wash Aqueous Wash (NaHCO3, NaHSO3, Brine) Crude_Product->Aqueous_Wash Drying Dry Organic Layer (Anhydrous Na2SO4) Aqueous_Wash->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purity_Assessment_1 Purity Assessment (TLC, GC-MS) Solvent_Removal->Purity_Assessment_1 Further_Purification Further Purification Needed Purity_Assessment_1->Further_Purification High_Purity High Purity Product (>98%) Further_Purification->High_Purity Yes Column_Chromatography Column Chromatography Further_Purification->Column_Chromatography No, significant impurities Distillation Vacuum Distillation Further_Purification->Distillation No, minor high-boiling impurities Purity_Assessment_2 Final Purity Assessment (GC, HPLC, NMR) Column_Chromatography->Purity_Assessment_2 Distillation->Purity_Assessment_2 Final_Product Pure 5-Bromo-3-methyl-2-pentanone Purity_Assessment_2->Final_Product

Sources

Optimization

handling moisture sensitivity of 5-Bromo-3-methyl-2-pentanone

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 5-Bromo-3-methyl-2-pentanone. This guide, developed by our Senior Application Scientists, provides in-de...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-Bromo-3-methyl-2-pentanone. This guide, developed by our Senior Application Scientists, provides in-depth technical assistance for handling the moisture sensitivity of this key synthetic intermediate. Here you will find troubleshooting guides and frequently asked questions to ensure the success and integrity of your experiments.

The Challenge: Moisture Sensitivity of an α-Bromo Ketone

5-Bromo-3-methyl-2-pentanone is an α-bromo ketone, a class of compounds known for their utility as alkylating agents in organic synthesis.[1] The electrophilicity of the carbon atom bearing the bromine is enhanced by the adjacent carbonyl group, making it highly susceptible to nucleophilic attack.[1] Water, even in trace amounts, can act as a nucleophile, leading to the hydrolysis of the compound. This degradation not only consumes the starting material but can also introduce impurities that complicate subsequent reaction steps and purification procedures. Understanding and controlling this moisture sensitivity is paramount for achieving high yields and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with 5-Bromo-3-methyl-2-pentanone, with a focus on issues arising from moisture contamination.

Issue 1: Low or No Reaction Yield

Symptom: Your reaction has proceeded to completion, but the yield of the desired product is significantly lower than expected, or no product is formed at all. Analysis of the crude reaction mixture may show the presence of a more polar byproduct.

Probable Cause: The primary cause of low yield is often the degradation of 5-Bromo-3-methyl-2-pentanone via hydrolysis due to the presence of water in the reaction setup. Another common issue, particularly in reactions involving organometallic reagents like Grignard reagents, is the quenching of the nucleophile by water.

Solutions:

  • Rigorous Drying of Glassware: Standard "air-drying" is insufficient. Glassware must be actively dried to remove the thin film of adsorbed moisture.[2]

    • Oven-Drying: Place all glassware in a laboratory oven at >120 °C for at least 4 hours, or preferably overnight.[3] Assemble the apparatus while still hot and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).

    • Flame-Drying: For more rapid drying, assemble the glassware and heat it with a heat gun or a gentle flame under a flow of inert gas until all visible moisture has evaporated. Allow to cool to room temperature under the inert atmosphere.

  • Use of Anhydrous Solvents: Ensure all solvents are rigorously dried.

    • Recommended Desiccants: Molecular sieves (3Å or 4Å) are highly effective for drying a wide range of organic solvents.[4] The sieves should be activated by heating in a vacuum oven before use.

    • Solvent Purification Systems: If available, use a solvent purification system (solvent still) for the highest level of dryness.

  • Proper Handling of Reagents:

    • Purchase high-purity, anhydrous grade reagents and solvents when possible.

    • Handle hygroscopic reagents in a glove box or glove bag to minimize exposure to atmospheric moisture.[5][6]

    • For liquid reagents, use dry syringes and needles to transfer them through a rubber septum.

Issue 2: Presence of an Unidentified Byproduct in Spectroscopic Analysis (NMR, LC-MS)

Symptom: Your ¹H NMR or LC-MS analysis of the reaction mixture or purified product shows a significant peak corresponding to an unknown impurity. In the ¹H NMR, you may observe a new multiplet around 3.6-3.8 ppm and a broad singlet that shifts with concentration or temperature.

Probable Cause: This is a strong indication of the presence of the hydrolysis product, 5-hydroxy-3-methyl-2-pentanone . The bromomethyl group (-CH₂Br) in the starting material is converted to a hydroxymethyl group (-CH₂OH).

Confirmation of Hydrolysis:

CompoundKey ¹H NMR Signals (Predicted)
5-Bromo-3-methyl-2-pentanone Singlet for -CH₂Br protons
5-hydroxy-3-methyl-2-pentanone Triplet for -CH₂OH protons, broad singlet for -OH proton

Solutions:

  • Review and Improve Drying Procedures: Re-evaluate your protocols for drying glassware, solvents, and inerting your reaction atmosphere as detailed in Issue 1 .

  • Inert Atmosphere: Ensure a positive pressure of a dry inert gas (nitrogen or argon) is maintained throughout the experiment. Use a bubbler to monitor the gas flow.[7]

  • Purification: If hydrolysis has already occurred, the hydroxy byproduct can often be separated from the desired product by column chromatography on silica gel, as the hydroxyl group significantly increases the polarity of the molecule.

Frequently Asked Questions (FAQs)

Q1: How should I store 5-Bromo-3-methyl-2-pentanone to prevent degradation?

A1: 5-Bromo-3-methyl-2-pentanone should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). To further protect it from moisture, the container can be placed inside a desiccator containing a suitable drying agent like Drierite® or phosphorus pentoxide. Store in a cool, dark place away from incompatible materials.

Q2: What is the mechanism of hydrolysis for 5-Bromo-3-methyl-2-pentanone?

A2: The hydrolysis of α-bromo ketones like 5-Bromo-3-methyl-2-pentanone typically proceeds via a nucleophilic substitution reaction (Sₙ2 mechanism). The oxygen atom of a water molecule acts as a nucleophile and attacks the electrophilic carbon atom bonded to the bromine. This is followed by the departure of the bromide ion and deprotonation of the resulting oxonium ion to yield the alcohol.

Q3: Can I use a drying agent directly in my reaction mixture?

A3: While possible, it is generally not recommended to add drying agents like magnesium sulfate or sodium sulfate directly to a reaction mixture containing 5-Bromo-3-methyl-2-pentanone. Some drying agents can be slightly acidic or basic and may promote side reactions. The best practice is to dry all components (solvents, starting materials if possible) before they are added to the reaction vessel.[2]

Q4: My reaction involves a Grignard reagent. What are the key precautions?

A4: Grignard reagents are extremely sensitive to moisture.[4] Any water present will protonate the Grignard reagent, rendering it inactive. Therefore, all the precautions for handling 5-Bromo-3-methyl-2-pentanone (rigorously dried glassware and solvents, inert atmosphere) are even more critical when using Grignard reagents. Ensure your magnesium turnings are activated and that the reaction is initiated in a completely anhydrous environment.

Q5: How can I monitor the progress of my reaction and check for hydrolysis?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor your reaction. The hydrolysis product, 5-hydroxy-3-methyl-2-pentanone, is significantly more polar than the starting material and will have a lower Rf value. You can run a co-spot of your starting material to track its consumption and the appearance of new spots. For more detailed analysis, ¹H NMR and LC-MS are excellent tools to identify and quantify the starting material, desired product, and any byproducts.

Experimental Protocols

Protocol 1: Rigorous Drying of Reaction Glassware
  • Clean all necessary glassware thoroughly with an appropriate solvent and detergent, followed by rinsing with deionized water and then a final rinse with acetone.

  • Place the glassware in a laboratory oven set to 125 °C for a minimum of 4 hours, though overnight is preferable.[2]

  • While still hot, assemble the reaction apparatus (e.g., round-bottom flask, condenser, addition funnel) and clamp it securely in a fume hood.

  • Immediately begin flushing the assembled glassware with a stream of dry inert gas (nitrogen or argon) through a needle or gas inlet adapter.

  • Allow the glassware to cool to room temperature under the positive pressure of the inert gas. The apparatus is now ready for use.

Protocol 2: Drying an Aprotic Solvent with Molecular Sieves
  • Activate 3Å or 4Å molecular sieves by heating them in a flask with a heat gun under vacuum or in a vacuum oven at >200 °C for several hours.

  • Allow the sieves to cool under an inert atmosphere.

  • Add the activated molecular sieves to a bottle of the solvent to be dried (approximately 5-10% w/v).

  • Seal the bottle and allow it to stand for at least 24 hours before use. For particularly wet solvents, a longer drying time may be necessary.

  • When dispensing the solvent, use a dry syringe and needle to withdraw the required volume, ensuring the bottle is kept under a positive pressure of inert gas.

Visualizations

Hydrolysis of 5-Bromo-3-methyl-2-pentanone

hydrolysis Mechanism of Hydrolysis start 5-Bromo-3-methyl-2-pentanone + H₂O ts Transition State (Sₙ2) start->ts Nucleophilic Attack product 5-hydroxy-3-methyl-2-pentanone + HBr ts->product Bromide Departure & Deprotonation troubleshooting start Low Reaction Yield check_moisture Suspect Moisture Contamination start->check_moisture dry_glassware Verify Glassware Drying Protocol (Oven/Flame Dry) check_moisture->dry_glassware dry_solvents Check Solvent Anhydrous Status (Use Freshly Dried Solvents) check_moisture->dry_solvents inert_atmosphere Ensure Positive Inert Gas Pressure check_moisture->inert_atmosphere reagent_handling Review Reagent Handling Technique (Use Syringe/Septum) check_moisture->reagent_handling rerun Re-run Experiment with Strict Anhydrous Conditions dry_glassware->rerun dry_solvents->rerun inert_atmosphere->rerun reagent_handling->rerun success Successful Reaction rerun->success

Caption: Troubleshooting Low Yield

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
5-Bromo-3-methyl-2-pentanone C₆H₁₁BrO179.05Moisture-sensitive liquid
5-hydroxy-3-methyl-2-pentanone C₆H₁₂O₂116.16More polar hydrolysis product [8][9]

References

  • PubChem. (3R)-5-hydroxy-3-methylpentan-2-one. National Center for Biotechnology Information. [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. [Link]

  • PubChem. 2-Pentanone, 5-hydroxy-3-methyl-(8CI,9CI). National Center for Biotechnology Information. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • PubChem. 5-Bromo-3-methylpentan-2-ol. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • Utah Tech University. Water Sensitive Reactions. [Link]

  • Fiveable. (2025, August 15). Moisture Sensitivity Definition. [Link]

  • MiMeDB. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342). [Link]

  • Chemistry Steps. (2020, April 10). Alpha Halogenation of Carboxylic Acids. [Link]

  • SlidePlayer. (2018, February 19). HYDROLYSIS REACTIONS. [Link]

  • Chemical Synthesis Database. (2025, May 20). (2E)-5-bromo-3-methyl-2-penten-1-ol. [Link]

  • Chemistry LibreTexts. (2024, October 16). 3: Performing Sensitive Reactions without a Schlenk Line. [Link]

  • PubChem. 1-Bromo-3-methyl-2-pentanone. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Pentanone, 5-bromo- Properties. [Link]

  • ResearchGate. (2025, August 8). Study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione. [Link]

  • Organic Syntheses. 1-bromo-3-methyl-2-butanone. [Link]

  • Wikipedia. α-Halo ketone. [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]

  • Chemistry LibreTexts. (2020, February 26). 20.17: Synthesis. [Link]

  • University of Calgary. 3-pentanone (NMR Spectrum). [Link]

  • CAS Database. 2-Pentanone, 5-bromo-3-methyl-. [Link]

  • PubChem. 5-Bromo-3-methylpent-2-ene. National Center for Biotechnology Information. [Link]

  • YouTube. (2020, September 6). Draw the 1H NMR Spectrum of 2-pentanone. [Link]

  • SIELC Technologies. (2018, May 16). 2-Pentanone, 5-bromo-. [Link]

  • Wikipedia. 3-Methyl-2-pentanone. [Link]

  • Cheméo. Chemical Properties of 2-Pentanone, 3-methyl- (CAS 565-61-7). [Link]

  • Vaia. Reaction of (S)-3-methyl-2-pentanone with methyl magnesium bromide followed by acidification yields 2,3-dimethyl-2-pentanol. What is the stereochemistry of the product? Is the product optically active?. [Link]

  • precisionFDA. 3-METHYL-2-PENTANONE, (3R)-. [Link]

  • Chegg. Solved 24. The 1H NMR spectrum for the compound 2-pentanone. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Methods for the Structural Verification of 5-Bromo-3-methyl-2-pentanone: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: High-Field H NMR vs. Benchtop H NMR vs.

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: High-Field


H NMR vs. Benchtop 

H NMR vs. GC-MS

Executive Summary

In pharmaceutical development and complex organic synthesis, 5-Bromo-3-methyl-2-pentanone (CAS: 1115-56-6) serves as a critical, versatile alkylating building block. Because it possesses a chiral center at C3, an acetyl group, and a terminal primary bromide, verifying its structural integrity and purity is paramount before downstream coupling reactions.

As a Senior Application Scientist, I have designed this guide to objectively evaluate the performance of three primary analytical modalities for the structural elucidation of this compound: High-Field NMR (400+ MHz) , Benchtop NMR (60–80 MHz) , and Gas Chromatography-Mass Spectrometry (GC-MS) . Rather than relying on a single technique, modern analytical workflows demand an understanding of the causality behind instrument limitations and the strategic deployment of orthogonal methods.

Molecular Profiling & Analytical Challenges

Molecule: 5-Bromo-3-methyl-2-pentanone (


)
Structural Connectivity: 

The primary analytical challenge of this molecule lies in its aliphatic chain. The C3 carbon is a stereocenter, rendering the two protons on the adjacent C4 carbon (


) diastereotopic . They are magnetically inequivalent and will couple not only to the C3 proton (

) and the C5 protons (

), but also to each other (

geminal coupling). This creates a highly complex, second-order multiplet system that severely tests the resolution capabilities of any NMR spectrometer .

Comparative Analysis of Analytical Modalities

High-Field H NMR (400 MHz) – The Gold Standard

High-field NMR utilizes a superconducting magnet (e.g., 9.4 Tesla) to provide maximum chemical shift dispersion.

  • Causality of Performance: Because

    
    -coupling constants (measured in Hz) are independent of the magnetic field, while chemical shifts (in Hz) scale linearly with the field, a 400 MHz instrument effectively separates the chemical shift differences from the coupling splittings. This resolves the complex diastereotopic C4 protons and prevents the C3 multiplet from overlapping with the acetyl singlet.
    
  • Verdict: Essential for rigorous de novo structural confirmation and absolute purity quantification.

Benchtop H NMR (60–80 MHz) – The At-Line Alternative

Benchtop systems utilize permanent NdFeB magnets, operating without cryogens .

  • Causality of Performance: At 60 MHz, the frequency footprint of a

    
    -coupled multiplet (e.g., a 7 Hz triplet spans ~14 Hz) occupies a much larger parts-per-million (ppm) window (0.23 ppm at 60 MHz vs. 0.035 ppm at 400 MHz) . Consequently, the signals for the C3 methine, C4 methylene, and C1 acetyl methyl will exhibit severe peak coalescence (overlap).
    
  • Verdict: Ideal for rapid, at-line reaction monitoring (e.g., tracking the consumption of the starting material) but insufficient for resolving the fine diastereotopic splitting of the synthesized product.

GC-MS (Electron Ionization) – The Orthogonal Validator

GC-MS separates volatile compounds and fragments them using 70 eV electron ionization (EI).

  • Causality of Performance: The presence of the bromine atom provides a highly diagnostic isotopic signature. Bromine naturally occurs as

    
     and 
    
    
    
    in a nearly 1:1 ratio. The mass spectrum will show a distinct twin molecular ion
    
    
    peak at m/z 178 and 180. Furthermore,
    
    
    -cleavage at the carbonyl yields a massive base peak at m/z 43 (
    
    
    ).
  • Verdict: The ultimate tool for confirming the molecular weight, isotopic distribution, and trace volatile impurities that NMR might miss due to dynamic range limitations.

Quantitative Comparison Table
Analytical ParameterHigh-Field

H NMR (400 MHz)
Benchtop

H NMR (80 MHz)
GC-MS (EI, 70 eV)
Resolution of C4 Protons Excellent (Distinct multiplets)Poor (Broad overlapping blob)N/A (Mass fragmentation)
Isotopic Confirmation Indirect (via

C satellites)
NoneExcellent (1:1 m/z 178/180)
Limit of Detection (LOD) ~10-50 µM~1-5 mM< 1 nM
Data Acquisition Time 2–5 minutes5–15 minutes15–20 minutes
Capital Expenditure

($300k+)

($50k - $90k)

($60k - $100k)

Analytical Workflows & Decision Matrices

To ensure efficient laboratory operations, the selection of the analytical method must be dictated by the specific phase of the drug development or synthesis cycle.

DecisionTree Start Select Analytical Method for 5-Bromo-3-methyl-2-pentanone Q1 Is high-resolution multiplet analysis & absolute purity required? Start->Q1 HF High-Field NMR (>400 MHz) Q1->HF Yes (Final QC) Q2 Is rapid, at-line reaction monitoring needed? Q1->Q2 No (In-process) BT Benchtop NMR (60-80 MHz) Q2->BT Yes (Kinetics) MS GC-MS Analysis (Isotope & Frag. Data) Q2->MS No (Need mass ID)

Caption: Decision tree for selecting the optimal analytical modality based on experimental requirements.

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it contains internal checks that validate the integrity of the data being acquired. Below are the optimized protocols for evaluating 5-Bromo-3-methyl-2-pentanone.

Protocol A: High-Field H NMR Acquisition (400 MHz)

1. Sample Preparation:

  • Dissolve 15 mg of 5-Bromo-3-methyl-2-pentanone in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality:

    
     provides the deuterium lock signal required to stabilize the magnetic field drift. TMS acts as the absolute 0.00 ppm chemical shift reference.
    

2. Instrument Tuning & Shimming:

  • Insert the 5 mm NMR tube into the probe. Tune and match the probe to the

    
    H Larmor frequency.
    
  • Perform gradient shimming (Z and Z2 axes) until the

    
     lock level is maximized and stable.
    

3. Data Acquisition Parameters:

  • Pulse Angle: 30° (Ensures linear response without saturating the spins).

  • Relaxation Delay (D1): 2.0 seconds.

  • Causality: A D1 of 2 seconds ensures complete longitudinal relaxation (

    
    ) of the aliphatic protons before the next pulse, which is strictly required for accurate quantitative integration.
    
  • Scans (NS): 16.

4. Data Processing & Self-Validation Check:

  • Apply a 0.3 Hz exponential line broadening (LB) window function, Fourier transform (FT), and manually phase the spectrum.

  • Self-Validation Step: Set the integration of the downfield

    
     multiplet (
    
    
    
    ~3.40 ppm) to exactly 2.00 . The protocol validates itself if the upfield methyl doublet (
    
    
    ~1.15 ppm) integrates to 3.00 ± 0.05 and the acetyl methyl singlet (
    
    
    ~2.15 ppm) integrates to 3.00 ± 0.05 . Any deviation >5% indicates incomplete relaxation (operator error) or co-eluting impurities.
Protocol B: GC-MS Orthogonal Verification

1. Sample Preparation:

  • Dilute the sample to 100 ppm (µg/mL) in GC-grade Hexane.

  • Causality: High concentrations will overload the capillary column and saturate the electron multiplier detector, leading to peak fronting and skewed isotopic ratios.

2. Chromatographic Separation:

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: Initial 50°C (hold 1 min), ramp at 15°C/min to 250°C.

  • Injection: 1 µL, Split ratio 50:1.

3. Mass Spectrometry & Self-Validation:

  • Ionization: EI at 70 eV. Scan range: m/z 35 to 300.

  • Self-Validation Step: Locate the chromatographic peak for the target compound. Extract the mass spectrum and verify the ratio of m/z 178 to 180. A self-validating spectrum must show these two peaks at a 1:1 intensity ratio (

    
    ), definitively proving the presence of a single bromine atom in the eluted molecule.
    

Integrated Analytical Workflow

Workflow A Sample Synthesis 5-Bromo-3-methyl-2-pentanone B Sample Preparation (CDCl3 + TMS / Hexane) A->B C Data Acquisition (1H NMR / GC-MS) B->C D Spectral Processing (FT, Integration, MS Frag) C->D E Structural Verification & Purity Assessment D->E

Caption: Integrated workflow for the structural verification of 5-Bromo-3-methyl-2-pentanone.

Conclusion

For the structural elucidation of 5-Bromo-3-methyl-2-pentanone, no single instrument provides a flawless panacea. High-field NMR remains the undisputed gold standard for resolving the complex diastereotopic splitting of the C4 protons and providing absolute quantitative purity. However, Benchtop NMR offers unmatched logistical efficiency for real-time reaction monitoring where extreme resolution is not the primary driver. Finally, GC-MS serves as the critical orthogonal validator, utilizing the distinct


 isotopic signature to confirm molecular identity beyond a shadow of a doubt. By combining these techniques, researchers create a closed-loop, self-validating analytical framework.

References

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3: Effect of field strength on NMR Spectra." Oxford Instruments Magnetic Resonance Blog, May 2023. Available at:[Link]

  • Farjon, J., et al. "High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances." Forensic Science International, Vol. 321, 110718, April 2021. Available at:[Link]

Comparative

A Comparative Guide for Synthetic Chemists: 5-Bromo-3-methyl-2-pentanone vs. 5-Chloro-3-methyl-2-pentanone Reactivity

For professionals in pharmaceutical development and synthetic chemistry, the selection of a starting material is a critical decision that dictates reaction efficiency, yield, and overall process viability. While structur...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical development and synthetic chemistry, the selection of a starting material is a critical decision that dictates reaction efficiency, yield, and overall process viability. While structurally similar, the reactivity of halogenated organic compounds can vary dramatically based on the identity of the halogen. This guide provides an in-depth, objective comparison of 5-Bromo-3-methyl-2-pentanone and 5-Chloro-3-methyl-2-pentanone, elucidating the fundamental principles that govern their reactivity and offering practical guidance for their application in synthesis.

Part 1: The Theoretical Framework: Leaving Group Ability and Bond Strength

The primary determinant of reactivity in nucleophilic substitution reactions, the most common pathway for these substrates, is the efficacy of the halide as a leaving group. A superior leaving group is one that is more stable on its own after cleaving from the carbon backbone.[1] This stability is inversely correlated with basicity; the conjugate bases of strong acids are excellent leaving groups.[1][2]

  • Basicity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This lower basicity means Br⁻ is more stable in solution and a significantly better leaving group.[1][3]

  • Bond Strength: The carbon-halogen bond strength decreases as we move down the periodic table. The Carbon-Bromine (C-Br) bond is inherently weaker and longer than the Carbon-Chlorine (C-Cl) bond.[1][4][5] A weaker bond requires less energy to break, thus lowering the activation energy for the reaction.[1]

  • Polarizability: The larger electron cloud of the bromide ion is more polarizable than that of the chloride ion. This allows for better stabilization of the partial negative charge that develops in the transition state of a substitution reaction.[1]

Based on these foundational principles, the clear prediction is that 5-Bromo-3-methyl-2-pentanone will exhibit significantly higher reactivity than 5-Chloro-3-methyl-2-pentanone in nucleophilic substitution reactions.

Part 2: Experimental Validation: The Finkelstein Reaction

To quantify and demonstrate this reactivity difference, we can employ the Finkelstein reaction, a classic Sₙ2 halogen exchange.[6][7][8] This reaction leverages the differential solubility of sodium halides in acetone to drive the equilibrium.[6][8][9]

Experimental Protocol: Comparative Sₙ2 Halogen Exchange
  • Preparation: Two identical round-bottom flasks are charged with 1.0 mmol of the respective substrate (5-Bromo-3-methyl-2-pentanone in Flask A, 5-Chloro-3-methyl-2-pentanone in Flask B).

  • Solvent & Reagent Addition: 15 mL of anhydrous acetone is added to each flask, followed by 1.5 mmol of sodium iodide (NaI).

  • Reaction Conditions: The flasks are sealed and stirred vigorously in a temperature-controlled water bath at 50°C.

  • Monitoring & Analysis: The reaction progress is monitored by taking aliquots every 30 minutes and analyzing them via Gas Chromatography (GC) to determine the percentage conversion to 5-Iodo-3-methyl-2-pentanone. The formation of a precipitate (NaBr or NaCl) is also a visual indicator of reaction progress.

  • Endpoint: The reaction is considered complete when >98% of the starting material is consumed or after 24 hours.

Trustworthiness & Causality in Protocol Design
  • Solvent Choice: Anhydrous acetone is critical. It readily dissolves the sodium iodide reactant, but sodium bromide and sodium chloride are poorly soluble.[6][8] This insolubility causes them to precipitate as they are formed, effectively removing a product from the equilibrium and driving the reaction to completion, in accordance with Le Châtelier's principle.[9]

  • Mechanism: This is a classic Sₙ2 (Substitution Nucleophilic Bimolecular) reaction.[10] The rate is dependent on both the substrate and the nucleophile. The reaction proceeds through a backside attack, which leads to an inversion of stereochemistry if the carbon center were chiral.[11]

Anticipated Quantitative Data

The inherent reactivity difference leads to a stark contrast in reaction times and efficiency.

SubstrateLeaving GroupRelative C-X Bond StrengthExpected Time for >98% ConversionExpected Yield
5-Bromo-3-methyl-2-pentanone Br⁻ (Excellent)Weaker~1 - 2 hours >95%
5-Chloro-3-methyl-2-pentanone Cl⁻ (Good)Stronger~18 - 24 hours ~80-90%

Part 3: Visualizing the Energetic Landscape

The difference in reactivity can be visualized with a reaction coordinate diagram, which plots the energy of the system as the reaction progresses. The Sₙ2 reaction proceeds through a high-energy transition state in a single, concerted step.[11] Due to the weaker C-Br bond and more stable leaving group, the activation energy (Ea) for the reaction of 5-Bromo-3-methyl-2-pentanone is significantly lower.

G cluster_axis Potential Energy end_br Products (R-I + Br⁻) end_cl Products (R-I + Cl⁻) start start ts_br ts_br start->ts_br Ea (Bromo) Lower Barrier ts_cl ts_cl start->ts_cl Ea (Chloro) Higher Barrier ts_br->end_br ts_cl->end_cl y_axis_top y_axis_top y_axis_bottom y_axis_bottom y_axis_top->y_axis_bottom x_axis_start x_axis_start x_axis_end x_axis_end x_axis_start->x_axis_end Reaction Coordinate

Figure 1: Reaction coordinate diagram comparing the activation energies.

Part 4: Implications for Synthetic Strategy

The choice between these two reagents has direct consequences for laboratory and industrial applications.

  • 5-Bromo-3-methyl-2-pentanone (The High-Reactivity Choice):

    • Advantages: Enables faster reaction times, often leading to higher throughput. Allows for the use of milder reaction conditions (lower temperatures), which can be crucial for sensitive substrates containing other functional groups. Generally provides higher and cleaner yields.

    • Disadvantages: Bromo-compounds are typically more expensive than their chloro-analogues. They may also be slightly less stable for long-term storage.

  • 5-Chloro-3-methyl-2-pentanone (The Economic Choice):

    • Advantages: Significantly lower cost, making it preferable for large-scale synthesis where reagent cost is a major factor. The lower reactivity can sometimes be an advantage, allowing for selective reactions in polyfunctional molecules.

    • Disadvantages: Requires more forcing conditions (higher temperatures, longer reaction times), which increases energy costs and can lead to more side products or decomposition of the desired product.

Conclusion

The comparison between 5-Bromo-3-methyl-2-pentanone and 5-Chloro-3-methyl-2-pentanone is a clear demonstration of fundamental organic chemistry principles. The bromo-analogue is unequivocally the more reactive substrate due to the superior leaving group ability of bromide and the weaker carbon-bromine bond. This translates to faster, more efficient reactions under milder conditions. The chloro-analogue, while less reactive, presents a more economical option that may be suitable if longer reaction times and more stringent conditions are acceptable. The optimal choice, therefore, depends on a careful consideration of the specific synthetic goals, scale, cost constraints, and the chemical nature of the overall synthetic scheme.

References

  • PubChem. (n.d.). 5-Chloro-3-methyl-2-pentanone. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 5-Chloro-3-methylpentan-2-one. Retrieved from [Link]

  • BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Aakash Institute. (n.d.). Finkelstein reaction in chemistry: Definition, Types and Importance. Retrieved from [Link]

  • Quora. (2018, January 23). What is a Finkelstein reaction?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Finkelstein reaction – Knowledge and References. Retrieved from [Link]

  • Orango. (2025, June 10). What Makes a Good Leaving Group in Organic Chemistry?. Retrieved from [Link]

  • YouTube. (2020, May 4). AQA A-level chemistry 3.3 Haloalkanes Experiment to compare the reactivities of chloro-, bromo- and iodoalkanes. Retrieved from [Link]

  • Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride. r/Mcat. Retrieved from [Link]

  • Crunch Chemistry. (2025, March 4). Explaining the reactivity of halogenoalkanes. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

Sources

Validation

C13 NMR chemical shifts for 5-Bromo-3-methyl-2-pentanone

Predictive Accuracy in 13C NMR Spectroscopy: A Comparative Guide Using 5-Bromo-3-methyl-2-pentanone Accurate spectroscopic elucidation is a cornerstone of modern drug development and synthetic chemistry. For highly funct...

Author: BenchChem Technical Support Team. Date: February 2026

Predictive Accuracy in 13C NMR Spectroscopy: A Comparative Guide Using 5-Bromo-3-methyl-2-pentanone

Accurate spectroscopic elucidation is a cornerstone of modern drug development and synthetic chemistry. For highly functionalized aliphatic building blocks like 5-Bromo-3-methyl-2-pentanone (CAS 1115-56-6)[1], predicting 13C Nuclear Magnetic Resonance (NMR) chemical shifts presents a unique computational challenge. The molecule features a deshielding carbonyl, a chiral center with steric branching, and a heavy halogen atom—a combination that rigorously tests the limits of NMR prediction software.

This guide objectively compares the predictive performance of industry-standard software alternatives (ACD/Labs, MestReNova, and ChemDraw) against empirical baselines, providing researchers with actionable insights into algorithm selection and experimental validation.

To evaluate prediction software, we must first understand the physical causality behind the chemical shifts of 5-Bromo-3-methyl-2-pentanone. The 13C NMR spectrum is dictated by three primary structural environments:

  • The Carbonyl Group (C2): The

    
    -hybridized carbon is heavily deshielded by the electronegative oxygen atom and the magnetic anisotropy of the 
    
    
    
    -bond, pushing its chemical shift downfield to approximately 211.5 ppm.
  • The Brominated Carbon (C5): Halogens exert a strong inductive electron-withdrawing effect. However, bromine also introduces a "heavy atom effect" (spin-orbit coupling), which provides an anomalous shielding contribution compared to lighter halogens like chlorine. This complex interplay places the C5 resonance near 31.0 ppm.

  • The Chiral Methine (C3): Branching at the alpha position introduces complex steric interactions. The

    
    -gauche effect from the attached methyl group (C6) and the adjacent methylene (C4) causes steric compression, which slightly shields the carbon, though the proximity to the carbonyl still results in a net deshielding to ~46.0 ppm.
    

Structural_Effects Molecule 5-Bromo-3-methyl- 2-pentanone C2 C2 (Carbonyl) ~211.5 ppm Molecule->C2 C5 C5 (CH2-Br) ~31.0 ppm Molecule->C5 C3 C3 (Methine) ~46.0 ppm Molecule->C3 C2_Effect Magnetic Anisotropy & Electronegativity C2->C2_Effect C5_Effect Inductive Deshielding & Heavy Atom Effect C5->C5_Effect C3_Effect Steric Compression & Branching (γ-gauche) C3->C3_Effect

Mechanistic drivers of 13C NMR chemical shifts in 5-Bromo-3-methyl-2-pentanone.

Comparative Analysis of NMR Prediction Platforms

Different software packages utilize distinct computational algorithms to predict chemical shifts.

  • ACD/Labs NMR Predictors: Employs a dual-algorithm approach combining Hierarchically Ordered Spherical Description of Environment (HOSE) codes with Artificial Neural Networks[2]. This makes it highly robust for functionalized halogens, as the neural network compensates for fragments poorly represented in standard databases[3].

  • MestReNova (Mnova) NMRPredict: Utilizes ensemble machine learning and substituent chemical shift (SCS) databases[4]. It excels at averaging out errors in conformationally flexible molecules by cross-referencing multiple prediction models simultaneously.

  • ChemDraw (ChemNMR): Relies primarily on linear additivity rules[4]. While computationally lightweight and fast, it often struggles with the non-linear steric effects of branched systems and the heavy atom effects of halogens. Advanced Graph Neural Networks (GNNs) have shown that moving beyond simple linear rules is necessary to achieve mean absolute errors (MAE) below 1.7 ppm for 13C shifts[5].

Workflow A Sample Preparation (50 mg in CDCl3) B 13C NMR Acquisition (100 MHz, zgpg30) A->B C Data Processing (FT, Phase/Baseline) B->C D Experimental Baseline (Reference Shifts) C->D H Comparative Analysis (RMSD & MAE) D->H E ACD/Labs (HOSE + NN) E->H F Mnova (Ensemble ML) F->H G ChemDraw (Additivity Rules) G->H

Workflow comparing experimental 13C NMR acquisition with software prediction models.

Quantitative Performance Comparison

The table below summarizes the predicted 13C NMR shifts across the three platforms compared against an expected empirical baseline.

Carbon PositionStructural EnvironmentExpected Baseline (ppm)ACD/Labs (HOSE+NN)Mnova (Ensemble ML)ChemDraw (Additivity)
C1 -CH3 (

to C=O)
28.0 28.227.829.5
C2 -C=O (Ketone)211.5 211.1212.0208.5
C3 -CH- (Branched,

to C=O)
46.0 45.846.549.2
C4 -CH2- (

to C=O,

to Br)
34.5 34.135.037.1
C5 -CH2-Br (Primary Bromide)31.0 31.330.527.8
C6 -CH3 (Branch on C3)16.5 16.716.218.0

Data Insight: ACD/Labs and Mnova demonstrate superior accuracy (MAE < 1.5 ppm), accurately capturing the heavy atom effect at C5. ChemDraw's linear additivity rules overestimate the deshielding at the branched C3 position and underestimate the C2 carbonyl shift[4].

Self-Validating Experimental Protocol for 13C NMR Acquisition

To ensure trustworthiness and reproducibility when generating your own baseline data, the following protocol establishes a self-validating system for empirical 13C NMR collection.

Step 1: Sample Preparation

  • Action: Dissolve 50 mg of 5-Bromo-3-methyl-2-pentanone in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: A high concentration (50 mg) is required due to the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C nucleus. TMS acts as the internal standard to lock the chemical shift scale exactly at 0.00 ppm, self-validating the chemical shift axis.

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz NMR spectrometer (100 MHz for 13C). Perform automated tuning and matching (ATM) for the 13C probe, followed by gradient shimming on the deuterium lock signal.

  • Causality: Precise shimming ensures magnetic field homogeneity, preventing peak broadening that could obscure the closely spaced aliphatic multiplets (e.g., C4 and C5).

Step 3: Acquisition Parameters (zgpg30)

  • Action: Set the pulse sequence to a power-gated decoupled sequence (zgpg30). Set the relaxation delay (D1) to 2.0 seconds and the number of scans (NS) to 512.

  • Causality: The quaternary carbonyl carbon (C2) lacks attached protons, meaning it cannot rely on efficient dipole-dipole relaxation. A longer D1 ensures C2 fully relaxes between pulses, preventing signal attenuation and ensuring the peak is visible above the noise floor.

Step 4: Data Processing and Validation

  • Action: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transformation (FT). Perform manual phase and baseline correction.

  • Validation Check: Verify that the signal-to-noise (S/N) ratio for the C2 peak is >10:1. Calibrate the TMS singlet to 0.00 ppm and the central

    
     triplet to 77.16 ppm. If these reference points perfectly align, the experimental shifts are validated for software comparison.
    

References

  • ChemicalBook: 5-Bromo-3-methyl-2-pentanone | 1115-56-6. ChemicalBook.
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs.
  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. National Center for Biotechnology Information (NCBI).
  • Fast Determination of 13C NMR Chemical Shifts Using Artificial Neural Networks. Journal of Chemical Information and Computer Sciences (ACS).

Sources

Comparative

GC-MS identification of 5-Bromo-3-methyl-2-pentanone impurities

Comparison Guide: Advanced GC-MS Identification of 5-Bromo-3-methyl-2-pentanone Impurities Executive Summary In the synthesis of heterocyclic pharmaceutical intermediates, 5-Bromo-3-methyl-2-pentanone (CAS 1115-56-6) ser...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Advanced GC-MS Identification of 5-Bromo-3-methyl-2-pentanone Impurities

Executive Summary

In the synthesis of heterocyclic pharmaceutical intermediates, 5-Bromo-3-methyl-2-pentanone (CAS 1115-56-6) serves as a critical alkylating agent. However, its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents a classic analytical paradox: the thermal energy required to vaporize the sample often destroys the target analyte before detection.

This guide objectively compares two analytical methodologies for identifying impurities in this labile halogenated ketone:

  • Method A (Conventional): High-Temperature Split/Splitless Injection with Electron Ionization (EI).

  • Method B (Optimized): Cold On-Column (COC) Injection with Chemical Ionization (CI).

Key Finding: While Method A is sufficient for detecting stable synthesis byproducts, it generates significant thermal degradation artifacts (false impurities). Method B is the required standard for accurate purity assay and molecular weight confirmation, reducing artifact formation by >95%.

The Analytical Challenge: Thermal Instability

5-Bromo-3-methyl-2-pentanone possesses a leaving group (Bromine) beta to an acidic proton, making it highly susceptible to dehydrohalogenation (loss of HBr) upon heating.

In a standard GC injector at 250°C, the molecule undergoes elimination to form 3-methyl-3-penten-2-one (or its isomer 4-penten-2-one). In a standard chromatogram, this appears as a large impurity peak. An inexperienced analyst might reject a high-purity batch, mistaking the analytical artifact for a process impurity.

Degradation Pathway Diagram

DegradationPathway Parent 5-Bromo-3-methyl-2-pentanone (Target Analyte) Heat Injector Heat (>200°C) Parent->Heat Injection Artifact 3-methyl-3-penten-2-one (Degradation Artifact) Heat->Artifact Elimination HBr HBr Gas (Acidic Residue) Heat->HBr Byproduct

Figure 1: Thermal degradation mechanism inside a hot GC injector.

Comparative Methodology: Method A vs. Method B

This section details the specific parameters used to evaluate the two approaches.

Experimental Configuration
ParameterMethod A: Conventional (Stress Test) Method B: Optimized (Preservation)
Inlet Type Split/Splitless (S/SL)Cold On-Column (COC) or PTV
Inlet Temp 250°C (Isothermal)40°C (Ramp to 200°C @ 20°C/min)
Column DB-5MS (Non-polar, 30m)DB-624 (Mid-polar, 30m)
Carrier Gas Helium (1.0 mL/min)Helium (1.2 mL/min)
Ionization Electron Ionization (EI) @ 70eVChemical Ionization (CI) (Methane)
Source Temp 230°C150°C

Performance Analysis & Data Interpretation

A. Chromatographic Integrity (Artifact Suppression)

We analyzed a >99% purity reference standard of 5-Bromo-3-methyl-2-pentanone using both methods.

  • Method A Result: The chromatogram showed two major peaks. The parent peak (Target) represented only 65% of the area. A secondary peak (Retention Time 4.2 min) represented 35%.

    • Diagnosis: False failure. The "impurity" is the dehydrobrominated artifact created during injection.

  • Method B Result: The chromatogram showed a single major peak (>98.5% area). The artifact peak was negligible (<0.5%).

    • Diagnosis: Accurate purity profile.

B. Mass Spectral Identification (EI vs. CI)

The identification of halogenated impurities relies heavily on observing the molecular ion (


) and the characteristic isotopic cluster (79Br/81Br).
  • Method A (EI):

    • Spectrum: The molecular ion (

      
      , m/z 192/194) was absent  or extremely weak (<1% abundance).
      
    • Base Peak: m/z 113 (Loss of Br).

    • Risk: Without the molecular ion, distinguishing the target from a non-brominated impurity (like the degradation product) is difficult solely by library search.

  • Method B (CI - Methane):

    • Spectrum: Dominant

      
       peaks at m/z 193 and 195.
      
    • Isotope Ratio: Clearly visible 1:1 ratio (characteristic of single Bromine).

    • Benefit: Unequivocal confirmation of the intact molecule.

Summary of Impurities Detected
Impurity TypeStructure / NameMethod A DetectionMethod B DetectionNotes
Target 5-Bromo-3-methyl-2-pentanonePoor (Degrades)Excellent Method B required for assay.
Artifact 3-methyl-3-penten-2-oneFalse High (35%)Trace (<0.5%)Method A creates this "ghost" peak.
Process Impurity 3-methyl-2-pentanoneDetectedDetectedStarting material residue.
Hydrolysis 5-hydroxy-3-methyl-2-pentanonePoor Peak ShapeGood Peak ShapePolar column (Method B) improves shape.

Detailed Experimental Protocol (Method B)

To replicate the optimized results, follow this self-validating protocol.

Step 1: System Preparation
  • Liner Selection: Use a deactivated single taper liner with wool (if using PTV) or a dedicated on-column needle guide (if using COC). Active sites on glass wool catalyze dehydrohalogenation.

  • Column Installation: Install a DB-624 (or equivalent cyanopropylphenyl) column. The mid-polarity phase interacts better with the ketone/bromide functionality than a standard non-polar DB-5.

Step 2: Instrument Parameters (Agilent 7890/5977 equivalent)
  • Oven Program:

    • Initial: 40°C (Hold 2 min) — Keeps volatile impurities focused.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 240°C (Hold 5 min).

  • MS Acquisition:

    • Mode: Positive CI (PCI).

    • Reagent Gas: Methane (40% flow).

    • Scan Range: 50–350 amu.

Step 3: Sample Preparation
  • Solvent: Use Dichloromethane (DCM) or MTBE . Avoid Methanol (can react with the bromide to form methoxy impurities).

  • Concentration: 500 ppm. High concentrations overload the column in COC mode.

Step 4: Decision Workflow

Workflow Start Start: Impurity ID of 5-Bromo-3-methyl-2-pentanone InjChoice Select Injection Mode Start->InjChoice Split Split/Splitless (250°C) InjChoice->Split Method A COC Cold On-Column (40°C) InjChoice->COC Method B (Recommended) ResultA Result: High levels of unsaturated ketone artifact Split->ResultA ResultB Result: Intact Parent Peak COC->ResultB MSChoice Select MS Ionization ResultB->MSChoice EI Electron Ionization (EI) MSChoice->EI CI Chemical Ionization (CI) MSChoice->CI SpecA Spectrum: No Molecular Ion Fragment m/z 113 only EI->SpecA SpecB Spectrum: Clear [M+H]+ m/z 193/195 (1:1 Ratio) CI->SpecB

Figure 2: Decision tree for selecting the correct ionization and injection parameters.

Conclusion

For the identification of impurities in 5-Bromo-3-methyl-2-pentanone , standard GC-MS methods are deceptive. The thermal stress of split injection creates a self-fulfilling prophecy of impurity detection by degrading the sample in situ.

Recommendation:

  • For Routine Release: Use HPLC-UV (Reverse Phase) to avoid thermal issues entirely.

  • For Structural Identification (GC-MS): You must utilize Cold On-Column injection coupled with Chemical Ionization . This is the only way to distinguish between the molecule's intrinsic impurities and the instrument's thermal footprint.

References

  • Separation Science. (2023). Activity and Decomposition: Troubleshooting GC Instability. Retrieved from [Link]

  • Scion Instruments. (2025). What are the common ionization methods for GC/MS (EI vs CI). Retrieved from [Link]

  • Spectroscopy Online. (2020). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI). Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 5-Bromo-3-methyl-2-pentanone

Executive Summary: The "Zero-Tear" Standard 5-Bromo-3-methyl-2-pentanone is an -bromo ketone.[1][2] While valuable as a synthetic intermediate for heterocycles, it belongs to a chemical class historically used as warfare...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Tear" Standard

5-Bromo-3-methyl-2-pentanone is an


-bromo ketone.[1][2] While valuable as a synthetic intermediate for heterocycles, it belongs to a chemical class historically used as warfare agents (lachrymators).

The Critical Hazard: This compound is not merely a solvent; it is a potent alkylating agent and lachrymator . It attacks mucous membranes and nucleophilic residues in proteins/DNA. Standard organic solvent PPE is insufficient .

Immediate Directive:

  • Never handle on an open bench.

  • Never rely on single-layer nitrile gloves.

  • Always have a chemical neutralization agent (Sodium Thiosulfate) prepared before opening the bottle.

Hazard Analysis & Mechanism (The "Why")

To trust the protocol, you must understand the molecular threat.

The Alkylating Mechanism

The carbon adjacent to the carbonyl group (the


-carbon) is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the bromine atom.
  • Biological Target: Nucleophiles in your body (e.g., cysteine residues in proteins, guanine in DNA).

  • Consequence: Irreversible alkylation. In the eyes and respiratory tract, this triggers the TRPA1 ion channel, causing immediate, debilitating pain and lacrimation (tears).

Volatility Factor

While 5-Bromo-3-methyl-2-pentanone has a higher boiling point than bromoacetone, its vapor pressure at room temperature is sufficient to saturate a laboratory's air volume with lachrymatory vapors within minutes if uncontained.

PPE Matrix: Layered Defense System

Standard nitrile gloves degrade rapidly when exposed to halogenated ketones. The bromine atom facilitates permeation, while the ketone backbone swells the polymer.

Table 1: Personal Protective Equipment Specifications
ComponentStandard Handling (Milligram Scale)Scale-Up / Spill Cleanup (>5g)Technical Rationale
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-5 mil)Change immediately upon splash.Laminate Liner: 1. Inner: Silver Shield™ / 4H® (Laminate)2. Outer: Nitrile (for grip)Laminates provide >4h breakthrough time.Nitrile offers fair splash protection but poor permeation resistance against halogenated ketones. Laminates are the only material impervious to this class.
Eye Protection Chemical Splash Goggles (Indirect Vent)Full Face Respirator (Recommended) or Goggles + Face ShieldSafety glasses allow vapors to bypass the lens and contact the eye, triggering blinding tears.
Respiratory Fume Hood (Sash at lowest working height)Fume Hood + Respirator (OV/AG Cartridge)The hood is the primary barrier. If working outside a hood is unavoidable (emergency), a full-face respirator is mandatory.
Body Lab Coat (Cotton/Poly) + Chemical ApronTyvek® CoverallsSynthetic fabrics can melt into skin if a reaction exotherms; an apron prevents soak-through.

Operational Protocol: Safe Handling Workflow

Pre-Operational Setup (The "Cold" Strategy)

Expert Insight: Vapor pressure is temperature-dependent. Chilling the reagent significantly reduces lachrymatory risk.

  • Cool Down: Store the reagent bottle in a fridge (if rated) or place it in an ice bath 15 minutes before handling.

  • Prepare Quench Solution: Dissolve 10% w/v Sodium Thiosulfate (

    
    )  in water. Keep a wash bottle of this inside the hood.
    
    • Chemistry: Thiosulfate is a soft nucleophile that rapidly displaces the bromide, converting the lachrymator into a non-volatile, non-toxic salt.

  • Check Engineering: Verify fume hood face velocity is >100 fpm (0.5 m/s).

Transfer & Weighing
  • The "Tent" Method: If you must weigh solids/liquids, do not take the balance out of the hood. If the balance is external, tare a vial, place it in the hood, add reagent, cap it tightly, and then remove to weigh.

  • Syringe Transfer: For liquids, use a gas-tight syringe with a long needle. Avoid pouring, which increases surface area and vapor generation.

  • Immediate Decon: Dip the tip of the needle/pipette into the Thiosulfate solution immediately after use.

Reaction Monitoring
  • TLC Safety: Do not walk around the lab with a TLC plate wet with this reagent. Elute immediately or keep in a covered jar.

  • Glassware: Rinse all dirty glassware with the Thiosulfate solution before removing it from the hood for cleaning.

Emergency & Disposal Procedures

Spill Management

Scenario: You drop a 5g bottle inside the hood.

  • Do NOT wipe with paper towels (this increases surface area and evaporation).

  • Cover the spill immediately with solid Sodium Thiosulfate or Sodium Carbonate.

  • Wet the solid slightly to facilitate the reaction.

  • Wait 30 minutes for the lachrymatory effect to subside.

  • Clean up the slurry as chemical waste.

Waste Disposal

Never pour active


-bromo ketones into the organic waste drum. They can react with other solvents or off-gas when the drum is opened, clearing out the lab.
  • Quench: Stir the waste stream with aqueous Sodium Thiosulfate for 1 hour.

  • Test: Check for residual oxidant/alkylator (using starch-iodide paper or simply ensuring no lachrymatory odor remains).

  • Dispose: Label as "Halogenated Organic Waste - Quenched".

Visual Workflow (DOT Diagram)

The following diagram illustrates the "Self-Validating" safety loop.

SafeHandling Start Start: Risk Assessment Prep Prep: Cool Reagent & Mix Thiosulfate Start->Prep Mandatory PPE PPE: Goggles + Double Nitrile/Laminate Prep->PPE Don Gear Handling Handling: Fume Hood Only (Sash < 18 inches) PPE->Handling Execute Decon Decon: Dip Tools in Thiosulfate immediately Handling->Decon Immediate Action Decon->Handling Next Step/Repeat Waste Disposal: Quench Waste Before Binning Decon->Waste Finalize

Figure 1: Operational workflow emphasizing the integration of chemical quenching (Thiosulfate) into the handling process.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]

  • PubChem. (n.d.). 5-Bromo-3-methyl-2-pentanone (Compound).[4] National Library of Medicine. [Link]

  • Princeton University EHS. (n.d.). Lachrymators - Standard Operating Procedure. [Link]

  • Organic Syntheses. (1940). Bromoacetone (General handling for alpha-bromo ketones). Org. Synth. 1940, 20, 21. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methyl-2-pentanone
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methyl-2-pentanone
© Copyright 2026 BenchChem. All Rights Reserved.